4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Description
Properties
IUPAC Name |
4-(3,5-difluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOXCRBWNOMXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598602 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139503-12-1 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
CAS Number: 139503-12-1
This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, and potential applications.
Physicochemical Properties
This compound is a fluorinated heterocyclic compound. The presence of the difluorophenyl group and the tetrahydropyran moiety are significant for its utility in medicinal chemistry, often contributing to improved metabolic stability and bioavailability of parent drug molecules.[1] It is typically available with a purity of ≥95% and should be stored at 2-8°C under an inert gas.[1]
| Property | Value | Source |
| CAS Number | 139503-12-1 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, stored in inert gas | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is logically achieved through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a dihalogenated benzene with a cyclic ketone.
A plausible synthetic route involves the Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one. Below is a proposed experimental protocol based on general Grignard reaction methodologies.
Synthesis of the Grignard Reagent (3,5-difluorophenylmagnesium bromide)
Materials:
-
Magnesium turnings
-
1-bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Protocol:
-
All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.
-
Add a small amount of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and there is evidence of gentle reflux.
-
Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Synthesis of this compound
Materials:
-
(3,5-difluorophenyl)magnesium bromide solution in THF (from step 2.1)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Protocol:
-
In a separate three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Cool the solution of tetrahydro-4H-pyran-4-one in an ice bath.
-
Slowly add the prepared Grignard reagent from the first flask to the cooled solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthetic workflow for this compound.
Role in Drug Development and Biological Context
This compound serves as a crucial building block in the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors for cancer therapy.[1] The tetrahydropyran (THP) moiety is a common feature in many drug candidates as it can improve physicochemical properties and act as a bioisostere for other cyclic systems.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a major class of targeted cancer therapies that work by blocking the activity of these enzymes.
The subject compound is a valuable intermediate for creating novel kinase inhibitors. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases, while the tetrahydropyran ring can be further functionalized to enhance potency and selectivity.
While a specific kinase inhibitor synthesized directly from this compound is not prominently featured in publicly available literature, the general importance of this scaffold is well-established. For instance, various kinase inhibitors targeting enzymes like ATM, IRAK4, and JAK1 incorporate tetrahydropyran moieties to optimize their drug-like properties.
Representative Kinase Signaling Pathway
The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival that is often dysregulated in cancer. Small molecule kinase inhibitors, potentially synthesized using intermediates like this compound, can target key kinases in this cascade, such as RAF, MEK, and ERK.
Caption: A generalized MAPK signaling pathway targeted by kinase inhibitors.
References
An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of targeted therapeutics.
Molecular Structure and Identifiers
This compound is a heterocyclic alcohol with a molecular formula of C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol .[1] The structure features a central tetrahydropyran ring substituted with a hydroxyl group and a 3,5-difluorophenyl group at the 4-position.
Table 1: Molecular Identifiers
| Identifier | Value |
| CAS Number | 139503-12-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂F₂O₂ |
| Molecular Weight | 214.21 g/mol |
| SMILES | C1COCC1(C2=CC(=CC(=C2)F)F)O |
| InChI | InChI=1S/C11H12F2O2/c12-8-5-7(6-9(13)10-8)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 |
Physicochemical Properties (Predicted)
While experimental data is limited, computational models provide predicted physicochemical properties that are valuable in drug development for assessing druglikeness and pharmacokinetic profiles.
Table 2: Predicted Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 214.08053595 Da | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the Grignard reaction between a 3,5-difluorophenylmagnesium halide and tetrahydro-4H-pyran-4-one. The following is a generalized experimental protocol based on common organic synthesis techniques for similar compounds.
Generalized Synthesis Protocol: Grignard Reaction
This protocol outlines a potential synthetic route.
Caption: Generalized workflow for the synthesis of the target molecule.
Spectroscopic Data (Predicted and Representative)
No specific experimental spectra for this compound are publicly available. The following tables provide predicted NMR chemical shifts and representative IR and Mass Spectrometry data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H-NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic C-H | 6.8 - 7.2 | m |
| Tetrahydropyran C-H adjacent to Oxygen | 3.6 - 4.0 | m |
| Tetrahydropyran C-H adjacent to substituted Carbon | 1.8 - 2.2 | m |
| Hydroxyl O-H | Variable | s (broad) |
Table 4: Predicted ¹³C-NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 160 - 165 (d, J ≈ 245 Hz) |
| Aromatic C-C (ipso) | 145 - 150 (t) |
| Aromatic C-H (ortho) | 108 - 112 (t) |
| Aromatic C-H (para) | 102 - 106 (t) |
| Tetrahydropyran C-O | 60 - 65 |
| Tetrahydropyran C-C(OH) | 70 - 75 |
| Tetrahydropyran C-C adjacent to C-O | 35 - 40 |
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
O-H stretch: Broad peak around 3300-3500 cm⁻¹
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1580-1620 cm⁻¹
-
C-O stretch (alcohol): Peak around 1050-1150 cm⁻¹
-
C-F stretch: Strong peaks in the 1100-1300 cm⁻¹ region
Mass Spectrometry (MS)
Expected fragmentation patterns in Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion peak (M⁺) at m/z 214, followed by fragments corresponding to the loss of water (m/z 196), and fragmentation of the tetrahydropyran ring and the difluorophenyl group.
Biological Significance and Signaling Pathways
This compound serves as a crucial building block in the synthesis of kinase inhibitors for cancer therapy.[1] The tetrahydropyran scaffold can provide favorable pharmacokinetic properties, while the difluorophenyl moiety can engage in key interactions within the ATP-binding pocket of various kinases.
While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, its derivatives are designed to target protein kinases, which are central regulators of cellular signaling pathways.
Caption: General kinase signaling pathway targeted by inhibitors.
Derivatives of this compound are designed to inhibit one or more kinases in such cascades, thereby disrupting the signaling events that lead to uncontrolled cell growth in cancer.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. Its structural features make it an attractive scaffold for the development of potent and selective kinase inhibitors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to explore the full therapeutic potential of this molecular framework.
References
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physical Properties
This compound is a fluorinated organic compound with a tetrahydropyran scaffold. The introduction of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates.[1]
Table 1: Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 139503-12-1 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| MDL Number | MFCD11849468 | [1] |
Table 2: Predicted Physicochemical Properties
Note: Experimental data for the target compound is limited. The following data is computationally predicted for the isomeric compound 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-ol and should be considered as an estimate.
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Exact Mass | 214.08053595 Da | [2] |
Table 3: Physical Properties of the Parent Compound, Tetrahydro-4-pyranol
For comparative purposes, the experimental properties of the unsubstituted parent compound, tetrahydro-4-pyranol, are provided below.
| Property | Value | Source |
| Boiling Point | 87 °C at 15 mmHg | [3] |
| Density | 1.071 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.462 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a standard and plausible method for its preparation is through the Grignard reaction of tetrahydropyran-4-one with the Grignard reagent derived from 1-bromo-3,5-difluorobenzene.
General Synthesis Workflow
The logical workflow for the synthesis can be visualized as a two-step process starting from the commercially available 3,5-difluoroaniline.
Caption: General two-step synthesis workflow for this compound.
Experimental Protocol for the Synthesis of 1-bromo-3,5-difluorobenzene (Precursor)
This protocol is adapted from a known Sandmeyer reaction procedure.
-
Diazotization: 3,5-Difluoroaniline is converted to its diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr) to yield 1-bromo-3,5-difluorobenzene.
-
Purification: The product is purified by washing with a sodium hydroxide solution, followed by water, drying over sodium sulfate, and distillation.
Experimental Protocol for the Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, 3,5-difluorophenylmagnesium bromide.
-
Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath, and a solution of tetrahydropyran-4-one in anhydrous THF is added dropwise.
-
Quenching and Work-up: The reaction is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Spectral Data (Predicted)
Table 4: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons in the 3,5-difluorophenyl group would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).- Protons of the tetrahydropyran ring would appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).- The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons would appear in the region of δ 100-165 ppm, with carbon atoms attached to fluorine showing characteristic splitting patterns.- The carbon bearing the hydroxyl and phenyl groups would appear around δ 70-80 ppm.- The carbons of the tetrahydropyran ring would appear in the aliphatic region (δ 20-70 ppm). |
| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C-F stretching vibrations in the region of 1100-1300 cm⁻¹.- C-O stretching vibration around 1050-1150 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 214.- Fragmentation would likely involve the loss of water (M-18) and cleavage of the tetrahydropyran ring. |
Role in Drug Development and Signaling Pathways
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Inhibitors of specific kinases can block these aberrant signaling pathways, leading to therapeutic effects.
While the specific kinase inhibitors synthesized from this intermediate are not detailed in the available literature, its structural motif is relevant to inhibitors that target ATP-binding sites in various kinases. The tetrahydropyran ring can provide a desirable three-dimensional structure and polarity, while the difluorophenyl group can engage in specific interactions within the kinase active site.
Representative Signaling Pathway: PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in many types of cancer, making it a key target for drug development. The synthesis of some phosphatidylinositol 3-kinase (PI3K) inhibitors involves intermediates with similar structural features to this compound.
References
An In-depth Technical Guide to the Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a tertiary alcohol on a tetrahydropyran ring with a difluorophenyl substituent, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, focusing on Grignard and organolithium-based methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and scale-up of this important building block.
Introduction
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The tetrahydropyran ring is a prevalent scaffold in numerous bioactive natural products and synthetic drugs, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3,5-difluorophenyl group can further enhance metabolic stability and binding affinity through specific electronic interactions. This guide details the two most common and effective methods for the synthesis of this compound, a versatile intermediate for further chemical elaboration.
Retrosynthetic Analysis
The most logical disconnection for the target molecule, this compound, is at the carbon-carbon bond between the tetrahydropyran ring and the difluorophenyl group. This leads to two key synthons: a nucleophilic 3,5-difluorophenyl anion equivalent and an electrophilic tetrahydro-4H-pyran-4-one. These synthons can be realized through commercially available starting materials, namely a 3,5-difluorophenyl halide and tetrahydro-4H-pyran-4-one.
Synthesis Pathways
Two primary pathways are presented for the synthesis of this compound, both relying on the nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to tetrahydro-4H-pyran-4-one.
Pathway 1: Grignard Reaction
The Grignard reaction is a well-established and widely used method for forming carbon-carbon bonds. In this pathway, a 3,5-difluorophenyl Grignard reagent is first prepared from 1-bromo-3,5-difluorobenzene and magnesium metal. This reagent then undergoes nucleophilic addition to tetrahydro-4H-pyran-4-one to form the desired tertiary alcohol after an acidic workup.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of the target compound.
Pathway 2: Organolithium Reaction
Organolithium reagents are generally more reactive than their Grignard counterparts and can offer advantages in certain cases.[1] This pathway involves the formation of 3,5-difluorophenyllithium from 1-bromo-3,5-difluorobenzene and an alkyllithium reagent (typically n-butyllithium) via lithium-halogen exchange, or directly from the halide and lithium metal. The resulting organolithium species then adds to tetrahydro-4H-pyran-4-one.
Logical Workflow for Organolithium Synthesis
Caption: Workflow for the Organolithium-based synthesis of the target compound.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary synthesis pathways. Yields are representative for these types of reactions and may vary based on specific conditions and scale.
| Parameter | Pathway 1: Grignard Reaction | Pathway 2: Organolithium Reaction |
| Starting Materials | 1-bromo-3,5-difluorobenzene, Mg, Tetrahydro-4H-pyran-4-one | 1-bromo-3,5-difluorobenzene, n-BuLi, Tetrahydro-4H-pyran-4-one |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | 0 °C to reflux (Grignard formation); 0 °C to rt (Addition) | -78 °C (Lithium-halogen exchange and addition) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 60-80% | 65-85% |
| Key Considerations | Requires initiation (e.g., iodine crystal); strictly anhydrous conditions. | Requires low temperatures; strictly anhydrous and inert atmosphere. |
Experimental Protocols
Pathway 1: Grignard Reaction Protocol
Materials:
-
1-bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Pathway 2: Organolithium Reaction Protocol
Materials:
-
1-bromo-3,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Organolithium Reagent Formation and Nucleophilic Addition:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-3,5-difluorobenzene (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the ketone solution to the organolithium solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Conclusion
The synthesis of this compound can be reliably achieved through either a Grignard or an organolithium pathway. The choice between these methods may depend on available equipment, scale, and desired reactivity. The organolithium route often provides slightly higher yields but requires more stringent control of temperature. Both methods utilize readily available starting materials and follow standard organic synthesis protocols. The detailed procedures and workflows provided in this guide should serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.
References
A Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a pivotal intermediate in the development of targeted kinase inhibitors for cancer therapy. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the context of oncological signaling pathways.
Chemical Identity and Nomenclature
The compound, with the CAS Registry Number 139503-12-1, is a fluorinated heterocyclic alcohol. Its structural features, particularly the difluorophenyl group and the tetrahydropyran ring, are of significant interest in medicinal chemistry for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Value |
| IUPAC Name | 4-(3,5-difluorophenyl)oxan-4-ol |
| Common Name | This compound |
| CAS Number | 139503-12-1 |
| MDL Number | MFCD11849468[1] |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₂O₂ | |
| Molecular Weight | 214.21 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, dichloromethane (predicted) | |
| Storage | 2-8°C, under inert gas | [1] |
Table 3: Spectroscopic Data for Tetrahydro-4H-pyran-4-ol (Precursor)
| Spectroscopy | Data |
| Mass Spectrum (EI) | m/z: 102 (M+), 84, 73, 57, 43 |
| ¹H NMR (CDCl₃) | δ (ppm): 1.70-1.95 (m, 4H), 3.70-3.90 (m, 4H), 4.05 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 36.5, 63.8, 68.2 |
| IR (thin film) | ν (cm⁻¹): 3350 (br, OH), 2950, 1715 (trace C=O), 1080 (C-O) |
Synthesis Protocol
The synthesis of this compound is typically achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This involves the reaction of a Grignard reagent, prepared from 1-bromo-3,5-difluorobenzene, with the ketone precursor, tetrahydro-4H-pyran-4-one.
Synthesis of the Precursor: Tetrahydro-4H-pyran-4-one
Tetrahydro-4H-pyran-4-one can be synthesized through various methods, including the acid-catalyzed cyclization of 1,5-dihalogenated pentan-3-ones.
Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one
-
Reaction Setup: A solution of 1,5-dichloropentan-3-one in a suitable solvent (e.g., water with a phase-transfer catalyst or a high-boiling point organic solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyclization: An aqueous solution of a weak base (e.g., sodium carbonate) is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetrahydro-4H-pyran-4-one as a colorless liquid.
Synthesis of this compound
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine or gentle heating.
-
Addition to Ketone: The solution of the Grignard reagent is cooled to 0°C in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram 1: Synthetic Workflow
Caption: A schematic representation of the synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis and Signaling Pathways
The tetrahydropyran-4-ol moiety is a valuable scaffold in medicinal chemistry. It can act as a rigid core to which other pharmacophoric groups are attached, allowing for precise spatial orientation and interaction with the target protein. The difluorophenyl group is a common feature in kinase inhibitors, as the fluorine atoms can enhance binding affinity through hydrogen bonding and other electrostatic interactions, as well as improve metabolic stability.
This intermediate is a precursor for more complex molecules that inhibit various protein kinases involved in cancer progression. These kinases are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Diagram 2: Representative Kinase Signaling Pathway
Caption: A simplified diagram of a common receptor tyrosine kinase signaling pathway targeted by inhibitors.
Kinase inhibitors developed from this compound can be designed to target specific kinases within these pathways, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, the downstream signaling cascade is interrupted, leading to a reduction in tumor growth and proliferation.
Conclusion
This compound is a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its synthesis, based on established organic chemistry principles, provides access to a scaffold that is frequently employed in modern drug discovery to enhance the therapeutic properties of anti-cancer agents. Further research into derivatives of this intermediate holds significant promise for the development of next-generation targeted therapies.
References
Spectroscopic and Synthetic Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the expected spectral characteristics and a general synthetic protocol for the novel compound 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to offer a predictive and procedural framework for its synthesis and characterization.
Introduction
This compound is a fluorinated heterocyclic alcohol. Such compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydropyran moiety provides a stable, non-planar scaffold. This compound is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer treatment[1].
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydropyran ring will likely appear as complex multiplets in the upfield region (typically 1.5-4.0 ppm). The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons of the 3,5-difluorophenyl group are expected to appear in the downfield region (around 6.5-7.5 ppm) and will exhibit splitting patterns due to fluorine-proton coupling.
¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons of the tetrahydropyran ring (typically in the range of 30-70 ppm). The carbon bearing the hydroxyl group (C-4) would appear further downfield within this region. The aromatic carbons will be observed in the 110-165 ppm range, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration of the hydroxyl group. |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the tetrahydropyran ring. |
| C-F (aryl) | 1350-1100 | Stretching vibrations of the carbon-fluorine bonds. |
| C-O (alcohol) | 1260-1000 | Stretching vibration of the tertiary alcohol. |
| C-O-C (ether) | 1150-1085 | Asymmetric stretching of the ether linkage. |
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI), would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (214.21 g/mol ). Common fragmentation patterns would likely involve the loss of a water molecule ([M-H₂O]⁺) from the alcohol and cleavage of the tetrahydropyran ring.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard organic chemistry techniques and procedures for analogous compounds.
Synthesis: Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this is the Grignard reaction.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
1-Bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent (3,5-difluorophenylmagnesium bromide).
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
NMR Spectroscopy:
-
A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy:
-
A small amount of the purified product is analyzed using an FTIR spectrometer.
-
If the sample is a solid, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
The spectrum is recorded, and the characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solids or via injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquids.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
Conclusion
While direct experimental data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive and procedural framework for its synthesis and characterization. The provided methodologies are based on well-established chemical principles and are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and development. Further empirical studies are necessary to fully elucidate the precise spectral properties and optimal synthetic conditions for this compound.
References
Unveiling the Potential: A Technical Guide to the Biological Profile of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and bioactivity databases contain limited direct information on the specific biological activity of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This document synthesizes information on its role as a chemical intermediate and the known biological activities of structurally related compounds and the broader tetrahydropyran chemical class. All data presented is for informational purposes and should be supplemented with internal research and development findings.
Executive Summary
This compound is a fluorinated heterocyclic compound primarily recognized as a valuable synthetic intermediate in medicinal chemistry. Its structural features, including the tetrahydropyran ring and the difluorophenyl moiety, make it a key building block in the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, its utility in the synthesis of kinase inhibitors for oncology and centrally active compounds suggests that its structural motifs are significant for bioactivity. This guide explores the potential biological relevance of this compound by examining its chemical properties and the established activities of analogous structures.
Role as a Synthetic Intermediate
Commercial suppliers highlight the primary application of this compound as a key intermediate in the synthesis of pharmaceutical agents.[1] Its structure is particularly amenable for creating more complex molecules with therapeutic potential. The tetrahydropyran ring offers a stable, non-planar scaffold that can orient substituents in defined three-dimensional space, a crucial aspect for selective binding to biological targets. The 3,5-difluorophenyl group enhances metabolic stability and can participate in specific interactions, such as hydrogen bonding and halogen bonding, with protein targets.
The primary documented applications for this intermediate are in the development of:
Potential Biological Activities Based on Structural Analogs
Dipeptidyl Peptidase IV (DPP-4) Inhibition
A noteworthy structural analog, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-4). This enzyme is a validated target for the treatment of type 2 diabetes. The presence of a difluorophenyl group and a tetrahydropyran core in this clinical candidate suggests that the this compound scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors.
General Biological Activities of the Tetrahydropyran Scaffold
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have demonstrated a wide range of biological activities.
| Biological Activity | Description |
| Anticancer | Tetrahydropyran-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. |
| Antimicrobial | Various derivatives of tetrahydropyran have demonstrated activity against a spectrum of bacteria and fungi. |
| Antioxidant | The scaffold can be functionalized with groups that can scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related conditions. |
| Anti-inflammatory | Certain tetrahydropyran derivatives have been investigated for their ability to modulate inflammatory pathways. |
Hypothetical Signaling Pathway and Experimental Workflow
Given its documented use in the synthesis of kinase inhibitors, a hypothetical signaling pathway that could be targeted by a derivative of this compound is the MAPK/ERK pathway, which is frequently dysregulated in cancer.
A general workflow for screening the biological activity of a compound like this compound or its derivatives would follow a standard drug discovery pipeline.
Exemplar Experimental Protocols
As no specific experimental data for this compound is available, the following are generalized protocols for assays relevant to the potential activities of its derivatives.
General Kinase Inhibition Assay (e.g., RAF Kinase)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human RAF kinase
-
Kinase substrate (e.g., MEK1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include vehicle controls (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Conclusion
This compound is a chemical entity of significant interest to the medicinal chemistry community, not for its intrinsic biological activity, but for its role as a versatile building block for the synthesis of potentially potent therapeutic agents. The structural motifs it possesses are present in compounds with known biological activities, including kinase and DPP-4 inhibition. Further research and derivatization of this scaffold are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to leverage the properties of this compound in their discovery programs.
References
An In-depth Technical Guide to 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives and Analogs for Drug Discovery Professionals
An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol and its analogs as kinase inhibitors.
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. The unique combination of the tetrahydropyran ring and the difluorophenyl moiety imparts favorable physicochemical properties, including metabolic stability and target-binding interactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.
Synthesis of the Core Scaffold and Derivatives
The cornerstone of this chemical series, this compound, is most effectively synthesized via a Grignard reaction. This involves the addition of a 3,5-difluorophenylmagnesium bromide Grignard reagent to tetrahydropyran-4-one. The latter is a key precursor that can be synthesized through various routes, including the cyclization of 1,5-dichloropentan-3-one.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of Tetrahydropyran-4-one
A common industrial method for the synthesis of tetrahydropyran-4-one involves a two-step process starting from 3-chloropropionyl chloride and ethylene.[1][2]
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
In a reaction vessel equipped with a stirrer and cooling system, 3-chloropropionyl chloride and aluminum trichloride are combined in a suitable solvent such as dichloromethane.[1]
-
Ethylene gas is introduced into the stirred mixture while maintaining the temperature below 10°C.[1]
-
Following the reaction, the mixture is carefully quenched with water and hydrochloric acid at 0°C.[1]
-
The organic layer is separated, washed, and concentrated to yield 1,5-dichloropentan-3-one.[2]
Step 2: Cyclization to Tetrahydropyran-4-one
-
The crude 1,5-dichloropentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate.[1][2]
-
The mixture is heated to reflux for several hours to facilitate the cyclization reaction.[2]
-
After cooling, the product is extracted with an organic solvent.[1]
-
The crude tetrahydropyran-4-one is then purified by vacuum distillation to yield a colorless oil.[2]
Part 2: Grignard Reaction to Yield this compound
This procedure is based on established protocols for Grignard reactions with cyclic ketones.
Step 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-bromo-3,5-difluorobenzene in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
A small amount of the bromide solution is added to the magnesium to initiate the reaction, which can be evidenced by bubbling and a gentle exotherm. A crystal of iodine may be added to activate the magnesium if the reaction is sluggish.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a cloudy grey or brown solution of the Grignard reagent.
Step 2: Reaction with Tetrahydropyran-4-one
-
The solution of tetrahydropyran-4-one in an anhydrous ether solvent is cooled to 0°C in an ice bath.
-
The freshly prepared Grignard reagent is added slowly to the stirred solution of the ketone.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.
Figure 1: Synthetic workflow for this compound.
Biological Activity and Structure-Activity Relationships
Derivatives of the this compound core are primarily investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The tetrahydropyran motif is a well-established scaffold in medicinal chemistry that can improve aqueous solubility and metabolic stability, while the difluorophenyl group can engage in specific hydrogen bonding and halogen bonding interactions within the kinase ATP-binding site.
While specific data for direct derivatives of this compound is limited in publicly available literature, the broader class of pyran-containing kinase inhibitors provides valuable insights into their potential. The following tables summarize the in vitro activities of various pyran derivatives against cancer cell lines and specific kinase targets.
Table 1: In Vitro Antiproliferative Activity of Pyran Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran Derivative 1 | MCF-7 (Breast) | 4.43 | [3] |
| HCT-116 (Colon) | 3.94 | [3] | |
| HepG-2 (Liver) | 3.76 | [3] | |
| Pyran Derivative 2 | MCF-7 (Breast) | 21.1 | [4] |
| HepG-2 (Liver) | 13.8 | [4] | |
| Pyran Derivative 3 | PC-3 (Prostate) | 0.7 | [5] |
| SKOV-3 (Ovarian) | 0.6 | [5] | |
| HeLa (Cervical) | 0.9 | [5] | |
| MCF-7/ADR (Resistant Breast) | 5.0 - 10.7 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyran and Related Heterocyclic Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyran Derivative 4 | VEGFR-2 | 55.4 | [3] |
| FGFR4 Inhibitor 6O | FGFR4 | 75.3 | [1] |
| c-Met Inhibitor 47 | c-Met | 1.57 | [6] |
| EGFR Inhibitor | EGFR | 10 | [7] |
| VEGFR2 Inhibitor | VEGFR2 | 80 | [7] |
| PI3K/mTOR Inhibitor | PI3Kα | 2 | [8] |
| mTOR | 2 | [8] |
Key Signaling Pathways Targeted
The development of kinase inhibitors containing the this compound scaffold primarily focuses on targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The most prominent of these are the PI3K/AKT/mTOR and MAPK/ERK pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors targeting key nodes in this pathway, such as PI3K, AKT, and mTOR, have shown significant promise in preclinical and clinical studies.
Figure 2: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a common driver of cancer.
Figure 3: The MAPK/ERK signaling pathway and potential points of inhibition.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.
General Protocol for LanthaScreen™ Eu Kinase Binding Assay
-
Compound Preparation: A serial dilution of the test compound (e.g., a this compound derivative) is prepared in a suitable buffer, typically containing a small percentage of DMSO.
-
Kinase/Antibody Mixture: The target kinase and a europium-labeled anti-tag antibody are mixed in the assay buffer.
-
Tracer Solution: An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) is prepared in the assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, the following are added in order:
-
Test compound solution.
-
Kinase/antibody mixture.
-
Tracer solution.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The FRET signal is measured using a fluorescence plate reader capable of time-resolved fluorescence. The emission of both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) are measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 4: General workflow for a kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility via the Grignard reaction allows for the facile generation of diverse analogs for structure-activity relationship studies. The favorable physicochemical properties imparted by the tetrahydropyran and difluorophenyl moieties make these compounds attractive candidates for targeting key signaling pathways in cancer and other diseases. Further exploration of derivatives of this core structure, coupled with robust biological evaluation, is warranted to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to advance their efforts in this exciting area of medicinal chemistry.
References
- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 6. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/Akt/mTOR Signaling | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol: A Key Heterocyclic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Its unique structural features, including the difluorophenyl group and the tetrahydropyran core, impart favorable properties to drug candidates, such as enhanced metabolic stability, binding selectivity, and desirable polarity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its incorporation into kinase inhibitors for oncology and compounds targeting the central nervous system (CNS). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile scaffold in their drug discovery programs.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety for drug design.
| Property | Value | Reference |
| CAS Number | 139503-12-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (commercially available) | [1] |
| Storage Conditions | 2-8°C, stored under an inert gas | [1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a 3,5-difluorophenyl Grignard reagent to the commercially available precursor, tetrahydro-4H-pyran-4-one.
Experimental Protocol: Grignard Reaction
This protocol is a general procedure adapted from standard Grignard reaction methodologies.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings.
-
The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution of 1-bromo-3,5-difluorobenzene is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetrahydro-4H-pyran-4-one:
-
A solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
-
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of oncology and neuroscience.[1]
Kinase Inhibitors in Oncology
One of the most significant applications of this building block is in the development of kinase inhibitors for cancer therapy.[1] The tetrahydropyran ring can serve as a versatile scaffold to orient substituents in a defined three-dimensional space, facilitating interactions with the ATP-binding pocket of kinases. The 3,5-difluorophenyl group often enhances metabolic stability and can participate in specific interactions with the target protein.
3.1.1. Intermediate in the Synthesis of TAK-659 (Mivavotinib)
This compound is a key intermediate in the synthesis of TAK-659 (mivavotinib), a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] TAK-659 has been investigated in clinical trials for the treatment of various hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML).[3][5]
| Compound | Target(s) | IC₅₀ (nM) | Indication(s) | Reference |
| TAK-659 | SYK | 3.2 | B-cell malignancies (e.g., DLBCL, AML) | [6] |
| FLT3 | - |
Caption: Synthetic workflow for this compound and its use.
CNS-Active Compounds
Signaling Pathway Involvement: SYK Inhibition
As an intermediate in the synthesis of TAK-659, this compound is integral to the development of inhibitors targeting the Spleen Tyrosine Kinase (SYK) signaling pathway. SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cell surface receptors, most notably the B-cell receptor (BCR).[7][8]
Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex and becomes activated.[7] Activated SYK then initiates a downstream signaling cascade involving the phosphorylation of numerous substrates, which ultimately leads to B-cell proliferation, differentiation, and survival.[9][10] Dysregulation of the SYK pathway is implicated in the pathogenesis of several B-cell malignancies.[3]
Caption: Simplified SYK signaling pathway and the inhibitory action of TAK-659.
Conclusion
This compound has established itself as a valuable and versatile heterocyclic building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties it confers upon target molecules make it a frequent choice for medicinal chemists. The successful incorporation of this scaffold into clinical candidates like the SYK inhibitor TAK-659 highlights its potential for the development of novel therapeutics, particularly in oncology. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their ongoing and future research endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. parchem.com [parchem.com]
- 3. Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors. The synthesis is achieved through a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydropyran-4-one. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and reaction mechanism.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the tetrahydropyran scaffold imparts favorable pharmacokinetic properties. This intermediate is particularly utilized in the synthesis of kinase inhibitors for potential cancer therapies. The described protocol offers a reliable method for the preparation of this compound in a laboratory setting.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic addition of a Grignard reagent to a ketone.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 1.2 | Grignard Precursor |
| Magnesium Turnings | Mg | 24.31 | 1.3 | Reagent |
| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 1.0 | Starting Material |
| This compound | C₁₁H₁₂F₂O₂ | 214.21 | - | Product |
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by NMR/LC-MS) | >95% |
Experimental Protocols
Materials and Reagents:
-
1-Bromo-3,5-difluorobenzene (≥98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydropyran-4-one (≥98%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Part 1: Preparation of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.3 eq) and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until the iodine sublimes and the magnesium surface is activated. Allow the flask to cool.
-
Initiation of Grignard Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.2 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath. Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution from Part 1 to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Grignard Reaction-based Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol via a Grignard reaction. This tertiary alcohol is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of novel therapeutic agents. The protocol outlines the reaction of 3,5-difluorophenylmagnesium bromide with tetrahydro-4H-pyran-4-one. Included are a representative data summary, a detailed experimental procedure, and visualizations of the chemical pathway and experimental workflow to ensure successful synthesis.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. The synthesis of this compound employs this reaction by treating tetrahydro-4H-pyran-4-one with 3,5-difluorophenylmagnesium bromide. The resulting tertiary alcohol incorporates a difluorophenyl moiety, a common structural motif in pharmaceutical compounds known to enhance metabolic stability and binding affinity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on typical Grignard reaction outcomes with similar substrates. Actual yields may vary depending on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Reaction Parameters | ||
| Reactant 1 | Tetrahydro-4H-pyran-4-one | |
| Reactant 2 | 3,5-Difluorophenylmagnesium bromide | Typically used as a 0.5 M solution in THF. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | The Grignard reagent is often supplied as a solution in THF. Anhydrous conditions are critical for the success of the reaction. |
| Reaction Temperature | 0 °C to room temperature | The addition of the Grignard reagent is performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Reaction Time | 2-4 hours | Includes addition of the Grignard reagent and subsequent stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Typical Results | ||
| Theoretical Yield | Varies with scale | Calculated based on the limiting reagent, typically tetrahydro-4H-pyran-4-one. |
| Representative Yield | 85-95% | Based on analogous Grignard reactions with cyclic ketones. Actual yield is dependent on the purity of reagents and adherence to anhydrous conditions. |
| Purity (post-purification) | >95% | Achieved through column chromatography.[1] |
| Analytical Data | ||
| Appearance | White to off-white solid | |
| ¹H NMR, ¹³C NMR, MS | Consistent with product structure | Spectroscopic data should be acquired to confirm the identity and purity of the final product. |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound.
Materials and Reagents:
-
Tetrahydro-4H-pyran-4-one (C₅H₈O₂, MW: 100.12 g/mol )
-
3,5-Difluorophenylmagnesium bromide (F₂C₆H₃MgBr, 0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Procedure:
1. Reaction Setup:
- Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
- Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet.
- Maintain a positive pressure of inert gas throughout the reaction.
2. Reaction:
- To the reaction flask, add tetrahydro-4H-pyran-4-one (1.0 equivalent) and dissolve it in anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Charge the dropping funnel with a solution of 3,5-difluorophenylmagnesium bromide in THF (1.1 equivalents).
- Add the Grignard reagent dropwise to the stirred solution of tetrahydro-4H-pyran-4-one over a period of 30-60 minutes, maintaining the internal temperature at or below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture for an additional 1-3 hours at room temperature. Monitor the reaction progress by TLC.
3. Work-up:
- Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
- Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
4. Purification:
- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
5. Characterization:
- Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard synthesis.
References
Purification of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol by column chromatography
An Application Note on the Purification of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol by Column Chromatography
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] Its fluorinated structure can enhance metabolic stability and bioavailability in drug candidates.[1] Given its role in drug development, obtaining this intermediate with high purity is critical. Impurities from the synthesis process can negatively affect downstream reactions and the pharmacological profile of the final product.[2] Column chromatography is a widely used and effective technique for the purification of such organic compounds, separating the target molecule from by-products and unreacted starting materials based on differential adsorption to a stationary phase.[2][3]
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates chemical compounds based on their differential adsorption to an adsorbent material (the stationary phase) as a solvent (the mobile phase) passes through it.[3] When the crude mixture is loaded onto the column, its components travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.[3] Components with a higher affinity for the stationary phase move more slowly, while those with a lower affinity move faster, enabling their separation into distinct fractions.[3] For the purification of this compound, a normal-phase setup with silica gel as the polar stationary phase and a less polar mobile phase (a mixture of hexanes and ethyl acetate) is effective.
Experimental Protocol
This protocol outlines the materials, equipment, and steps required for the successful purification of the title compound. The methodology is adapted from established procedures for similar compounds.[4][5]
Materials and Equipment:
-
Crude this compound
-
Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[4]
-
Celite
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 3-inch diameter)[4]
-
Cotton or glass wool
-
Sand (washed)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5]
-
Carefully add a thin layer of sand (approx. 1 cm) over the plug.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 19:1 hexanes:ethyl acetate).[2]
-
Pour the slurry into the column, allowing the solvent to drain slowly.[6] Gently tap the column to dislodge any air bubbles and ensure even packing.[6]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during solvent addition.[5]
-
Continuously drain the solvent until its level reaches the top of the sand layer; do not let the column run dry.[6]
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[5]
-
Add a small amount of Celite or silica gel to the solution.[4][5]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][5] This is the dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.[5]
-
Begin the elution process using a gradient of hexanes and ethyl acetate. A typical gradient involves starting with a low polarity mixture and gradually increasing the polarity to elute the compounds.[4]
-
Start eluting with a 19:1 mixture of hexanes:ethyl acetate.[4]
-
Collect the eluent in fractions using test tubes or flasks.[6]
-
Gradually increase the polarity of the mobile phase according to the separation needs. A suggested gradient is as follows:
-
-
Fraction Analysis:
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottomed flask.
-
Remove the solvent using a rotary evaporator (e.g., at 25 °C, 10 mmHg) to yield the purified this compound.[4]
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Specification | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [4] |
| Column Dimensions | ~3 inch diameter | [4] |
| Sample Loading | Dry loaded onto Celite | [4] |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate | [4] |
| Gradient Step 1 | 1.0 L of 95:5 (v/v) Hexanes:Ethyl Acetate | [4] |
| Gradient Step 2 | 1.5 L of 85:15 (v/v) Hexanes:Ethyl Acetate | [4] |
| Gradient Step 3 | 1.0 L of 70:30 (v/v) Hexanes:Ethyl Acetate | [4] |
| Gradient Step 4 | 0.5 L of 50:50 (v/v) Hexanes:Ethyl Acetate | [4] |
| Fraction Analysis | Thin Layer Chromatography (TLC) with UV detection | [4] |
| Product Isolation | Rotary Evaporation | [4] |
Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hexanes, ethyl acetate, and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin. Keep away from ignition sources.
-
Silica gel is a fine powder that can cause respiratory irritation. Avoid inhaling the dust by handling it carefully, preferably within a fume hood.
Conclusion
The described column chromatography protocol provides an effective and reproducible method for the purification of this compound from crude reaction mixtures. By carefully following the steps for column preparation, sample loading, gradient elution, and fraction analysis, researchers can obtain the target compound with high purity, suitable for subsequent use in medicinal chemistry and drug development pipelines.
References
Application Notes and Protocols for the Use of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the chemical intermediate, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol , in the synthesis of potent and selective kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the development of novel therapeutics.
Introduction
This compound is a key building block in the synthesis of targeted kinase inhibitors. Its structural features, including the tetrahydropyran (THP) ring and the 3,5-difluorophenyl moiety, are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug substance. The THP moiety often serves as a hinge-binding motif or a metabolically stable, soluble substituent, while the difluorophenyl group can enhance binding affinity and metabolic stability. This intermediate is particularly relevant in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of drugs that target the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Application in MEK Inhibitor Synthesis
The primary application of this compound is in the synthesis of allosteric MEK1 and MEK2 inhibitors. These inhibitors, such as Trametinib and TAK-733, do not compete with ATP but instead bind to a pocket adjacent to the ATP binding site, leading to a conformational change that inactivates the enzyme.[1] The this compound moiety is typically incorporated into the inhibitor structure to interact with this allosteric pocket.
Relevant Signaling Pathway: The MAPK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and KRAS can lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, phosphorylating and activating ERK1 and ERK2. Inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.
Experimental Protocols
The following protocols describe a potential synthetic route for incorporating the this compound moiety into a kinase inhibitor scaffold. This is a generalized procedure, and specific conditions may need to be optimized for different target molecules.
Protocol 1: Conversion of the Hydroxyl Group to an Amine
A key synthetic transformation is the conversion of the tertiary alcohol of this compound to an amine, which can then be coupled with a suitable heterocyclic core of a kinase inhibitor. The Mitsunobu reaction provides a reliable method for this conversion with inversion of stereochemistry.
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the phthalimide-protected intermediate.
-
-
Deprotection (Gabriel Synthesis):
-
Dissolve the purified phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran.
-
Protocol 2: Coupling of the Amine with a Pyrimidine Core
The synthesized amine can then be coupled to a suitable heterocyclic core, such as a substituted chloropyrimidine, which is a common scaffold in kinase inhibitors.
Materials:
-
4-Amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran
-
Appropriately substituted chloropyrimidine derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 eq) and the substituted chloropyrimidine (1.1 eq) in NMP, add DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.
Data Presentation
The following table summarizes the in vitro activity of representative kinase inhibitors containing a tetrahydropyran moiety against various cancer cell lines. While specific data for an inhibitor directly synthesized from this compound is not publicly available, the data for structurally related compounds highlight the potential potency.
| Compound Class | Kinase Target | Cell Line | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | - | 57 - 167 | [2] |
| Dianilinopyrimidines | EGFR | A549, PC-3, HepG2 | 560 - 2460 | [3] |
| Tetrahydrobenzo[d]thiazoles | CK2, GSK3β | - | 670 - 1900 | [4] |
| MEK/mTOR dual inhibitors | MEK, mTOR | - | 40.5 - 83.2 | [5] |
Note: The IC₅₀ values presented are for compounds with structural similarities and are intended to be illustrative of the potential efficacy of inhibitors derived from this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the MEK/ERK signaling pathway. The synthetic protocols provided herein offer a foundation for researchers to explore the structure-activity relationships of new inhibitors incorporating this moiety. The favorable physicochemical properties imparted by the tetrahydropyran and difluorophenyl groups make this an attractive starting material for the development of next-generation targeted cancer therapeutics.
References
- 1. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol in Medicinal Chemistry: A Focus on Kinase Inhibitors
Introduction
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, including the difluorophenyl group and the tetrahydropyran core, contribute to enhanced metabolic stability, improved bioavailability, and selective binding to therapeutic targets.[1] This makes it a particularly attractive scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The tetrahydropyran ring, a conformationally restricted ether, can act as a bioisostere for a cyclohexane ring but with lower lipophilicity, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note will detail the synthesis and potential applications of this compound, with a specific focus on its utility in the design of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Application in the Synthesis of ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their involvement in various cellular processes, including cell contraction, motility, and proliferation, has made them attractive targets for the treatment of a range of diseases, including hypertension, glaucoma, and cancer. Several ROCK inhibitors have been developed, and the tetrahydropyran motif has been explored as a key component in some of these molecules to enhance their pharmacological properties. The this compound scaffold can be utilized to synthesize novel ROCK inhibitors with potentially improved potency and selectivity.
Data Presentation: Representative ROCK Inhibitors
The following table summarizes the inhibitory activity of selected ROCK inhibitors, demonstrating the potency that can be achieved with various chemical scaffolds. While these examples do not contain the exact this compound moiety, they represent the therapeutic potential of targeting the ROCK signaling pathway.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Fasudil | ROCK | 1900 | [2] |
| Ripasudil | ROCK1/ROCK2 | 51/19 | [2] |
| Netarsudil | ROCK | 1 | [2] |
| Belumosudil | ROCK2 | 100 | [2] |
| Azaindole 32 | ROCK | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Grignard reaction between 3,5-difluorobromobenzene and tetrahydro-4H-pyran-4-one.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
3,5-Difluorobromobenzene
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equivalents) and a small crystal of iodine to a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous THF to just cover the magnesium turnings.
-
Dissolve 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium suspension to initiate the reaction (indicated by gentle reflux and disappearance of the iodine color).
-
Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent (1.1 equivalents) to the solution of tetrahydro-4H-pyran-4-one via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Protocol 2: Hypothetical Elaboration to a ROCK Inhibitor Scaffold
This protocol provides a conceptual pathway for incorporating the synthesized intermediate into a potential ROCK inhibitor, based on known pharmacophores.
Reaction: Mitsunobu reaction for ether synthesis.
Materials:
-
This compound
-
A suitable heterocyclic alcohol (e.g., a substituted 4-hydroxypyridine derivative, a common feature in kinase inhibitors)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and the heterocyclic alcohol (1.1 equivalents) in anhydrous THF.
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ether-linked ROCK inhibitor candidate.
Visualizations
Signaling Pathway
Caption: The RhoA/ROCK signaling pathway leading to actin cytoskeleton reorganization and cell contraction.
Experimental Workflows
Caption: Workflow for the synthesis of the target intermediate.
Caption: Hypothetical workflow for elaborating the intermediate.
References
Application Notes and Protocols: N-acylation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylated 4-aryl-tetrahydropyran motifs are prevalent in a variety of biologically active molecules and are of significant interest in medicinal chemistry and drug discovery. The synthesis of these compounds, particularly those with sterically hindered quaternary centers, can present unique challenges. This document provides detailed protocols for the N-acylation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol derivatives, a key intermediate for the synthesis of complex molecules. Two primary synthetic strategies are presented: a direct conversion of the tertiary alcohol to an N-acyl derivative via the Ritter reaction, and a two-step approach involving the formation of the corresponding amine followed by N-acylation.
Protocol 1: Direct N-acylation via the Ritter Reaction
The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[1][2][3][4][5] This one-pot reaction provides a direct route to the desired N-acylated product from the starting alcohol.
Experimental Protocol: Ritter Reaction
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired nitrile (R-CN) (1.5 - 3.0 equivalents) and a suitable solvent such as acetic acid or dichloromethane.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the flask.
-
Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a strong acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid (typically 2-4 equivalents), dropwise to the stirred solution. The addition should be performed carefully to control the exothermic reaction.
-
Reaction Progression: After the addition of the acid, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-acylated product.
Data Presentation: Ritter Reaction
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 214.21 | 1.0 | 1.0 | 214 mg |
| Acetonitrile (example nitrile) | 41.05 | 2.0 | 2.0 | 82 mg (104 µL) |
| Concentrated Sulfuric Acid | 98.08 | 3.0 | 3.0 | 294 mg (160 µL) |
| Dichloromethane (solvent) | - | - | - | 5 mL |
| Product: N-(4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide | 255.25 | - | - | Yield: 60-80%* |
*Note: Yields are estimated and will vary depending on the specific nitrile and reaction conditions.
Reaction Pathway: Ritter Reaction
Caption: Ritter reaction pathway for N-acylation.
Protocol 2: Two-Step Synthesis via Amine Formation and N-acylation
This alternative strategy involves the initial synthesis of the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran intermediate, followed by its N-acylation. This approach is particularly useful when the desired acyl group is sensitive to the strong acidic conditions of the Ritter reaction. The N-acylation of the likely sterically hindered amine may require forcing conditions or the use of potent activating agents.[6][7][8][9]
Experimental Protocol: N-acylation of the Amine Derivative
This protocol assumes the prior synthesis of 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran.
Method A: Using Acyl Chlorides
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acylating Agent: Cool the mixture to 0 °C. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: Using Carboxylic Acids and Coupling Agents
-
Reaction Setup: To a solution of the carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HBTU, or EDC (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Method A.
Data Presentation: N-acylation of Amine
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-amino-4-(3,5-difluorophenyl)tetrahydro-2H-pyran | 213.22 | 1.0 | 1.0 | 213 mg |
| Acetyl Chloride (Method A) | 78.50 | 1.1 | 1.1 | 86 mg (78 µL) |
| Triethylamine (Method A) | 101.19 | 1.5 | 1.5 | 152 mg (209 µL) |
| Acetic Acid (Method B) | 60.05 | 1.1 | 1.1 | 66 mg (63 µL) |
| HATU (Method B) | 380.23 | 1.2 | 1.2 | 456 mg |
| DIPEA (Method B) | 129.24 | 2.0 | 2.0 | 258 mg (347 µL) |
| Product: N-(4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide | 255.25 | - | - | Yield: 70-95%* |
*Note: Yields are estimated and will vary depending on the specific acylating agent and reaction conditions.
Experimental Workflow: Two-Step N-acylation
Caption: Two-step workflow for N-acylation.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Suzuki Coupling with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the Suzuki-Miyaura cross-coupling reaction involving a substituted 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The protocols outlined below are designed to serve as a robust starting point for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. This document addresses the specific challenges posed by the substrate, including steric hindrance around the coupling site and the presence of a tertiary alcohol.
Two primary strategies are presented: direct coupling with the unprotected alcohol and a protecting group strategy. Each approach is accompanied by a detailed experimental protocol, recommendations for reaction optimization, and visual aids to clarify the workflow and underlying catalytic cycle.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]
The substrate of interest, a derivative of this compound, presents unique considerations. The difluorophenyl group can influence the electronic properties of the reaction center, while the bulky tetrahydropyran moiety introduces significant steric hindrance. Furthermore, the presence of a tertiary alcohol raises questions about its compatibility with the basic reaction conditions and potential interference with the catalytic cycle. This document will explore methodologies to successfully navigate these challenges.
Core Concepts and Strategies
The primary goal is to couple an aryl or heteroaryl group (from a boronic acid or its ester) to the difluorophenyl ring of the tetrahydropyran scaffold. This requires an appropriate leaving group on the phenyl ring, typically a bromide or iodide. For the purpose of this protocol, we will assume the starting material is 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol .
Two main approaches will be detailed:
-
Direct Coupling Strategy: This method utilizes the substrate with the free tertiary hydroxyl group. This approach is more atom-economical but may require careful optimization of the base and catalyst system to prevent side reactions. There is a possibility for the hydroxyl group to participate in or direct the reaction.[5]
-
Protecting Group Strategy: This strategy involves the temporary protection of the tertiary alcohol as a silyl ether (e.g., TBS ether).[6][7][8] This can prevent potential complications arising from the free hydroxyl group, such as undesired coordination to the metal center or deprotonation by the base. Following the coupling reaction, the protecting group is removed.
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
This protocol outlines the direct coupling of the unprotected alcohol with a generic aryl boronic acid.
Materials:
-
4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling via a Protecting Group Strategy
This protocol involves the protection of the tertiary alcohol, followed by the Suzuki coupling and subsequent deprotection.
Step 2a: Protection of the Tertiary Alcohol (TBS Ether Formation)
-
Dissolve 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add 2,6-lutidine (1.5 eq.) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting TBS-protected ether by flash column chromatography.
Step 2b: Suzuki Coupling of the Protected Substrate
-
Follow the procedure outlined in Protocol 1 , using the TBS-protected 4-(4-bromo-3,5-difluorophenyl)tetrahydro-2H-pyran as the starting material. A common catalyst system for sterically hindered substrates is Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.
Step 2c: Deprotection of the TBS Ether
-
Dissolve the purified coupled product from Step 2b in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography if necessary.
Data Presentation: Reaction Optimization
For a successful Suzuki coupling, optimization of reaction parameters is often necessary. The following tables provide a template for systematic optimization.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 100 | 12 | |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 12 | |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 |
Table 2: Base and Solvent Optimization
| Entry | Catalyst System | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | From Table 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | |
| 2 | From Table 1 | K₃PO₄ (2) | Toluene | 110 | 12 | |
| 3 | From Table 1 | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | |
| 4 | From Table 1 | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Protecting Group Strategy
Caption: Workflow for the Suzuki coupling using a protecting group strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol Scaffolds in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold and its derivatives in the discovery of novel therapeutics for Central Nervous System (CNS) disorders, with a particular focus on Alzheimer's disease. While this compound is primarily a key intermediate in chemical synthesis, its structural motifs are integral to the development of potent and selective enzyme inhibitors targeting CNS pathologies.
Introduction to the Tetrahydropyran Scaffold in CNS Drug Discovery
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets. The incorporation of a 3,5-difluorophenyl group can further enhance binding affinity and brain permeability, crucial aspects for CNS-active compounds. This combination has been particularly explored in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.
Application in Alzheimer's Disease: Targeting BACE1
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. BACE1 is the rate-limiting enzyme in the production of Aβ peptides. Therefore, inhibiting BACE1 is a key strategy to reduce Aβ levels and potentially slow the progression of the disease. Derivatives of the this compound scaffold have been investigated as BACE1 inhibitors.
Quantitative Data for Tetrahydropyran-Based BACE1 Inhibitors
While specific quantitative data for the parent molecule, this compound, as a BACE1 inhibitor is not available in the public domain, studies on its derivatives have shown promising results. The following table summarizes the inhibitory activities of various tetrahydropyran-containing compounds against BACE1.
| Compound Class | Specific Derivative Example | BACE1 IC50 (nM) | Cell-Based Aβ40 Reduction IC50 (nM) | Selectivity vs. Cathepsin D (CatD) |
| Acyl Guanidine Chromans | Derivative with spirocyclic acyl guanidine | Not Specified | 5 - 99 | 10 - 420 fold |
| Aminooxazoline Chromans | Not Specified | Not Specified | Not Specified | Not Specified |
| Aminothiazoline Chromans | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is for derivatives and analogues of the core scaffold and not the parent compound itself.
Experimental Protocols
General Synthesis of Tetrahydropyran-Based BACE1 Inhibitors
The synthesis of tetrahydropyran derivatives as BACE1 inhibitors often involves a multi-step process where the this compound core is functionalized. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for tetrahydropyran-based BACE1 inhibitors.
Protocol for Grignard Reaction to form the Core Intermediate:
-
Preparation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a crystal of iodine to initiate the reaction.
-
Grignard Reagent Formation: Slowly add a solution of 3,5-difluorobromobenzene in anhydrous THF to the magnesium suspension. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Addition of Ketone: Cool the Grignard reagent to 0°C and add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.
-
Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.
BACE1 Inhibition Assay Protocol (FRET-Based)
A common method to assess the inhibitory potential of compounds against BACE1 is a Fluorescence Resonance Energy Transfer (FRET) assay.
Caption: Workflow for a FRET-based BACE1 inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5). Dilute the recombinant human BACE1 enzyme and the FRET substrate to their final concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Assay Plate Preparation: Add a small volume of the test compound solution to the wells of a microplate.
-
Enzyme Addition: Add the diluted BACE1 enzyme solution to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Substrate Addition and Measurement: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells. Immediately begin measuring the fluorescence signal (at the appropriate excitation and emission wavelengths for the specific FRET pair) at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds in the context of Alzheimer's disease is the inhibition of BACE1, which is a key enzyme in the amyloidogenic pathway.
Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.
By inhibiting BACE1, these tetrahydropyran derivatives prevent the initial cleavage of the Amyloid Precursor Protein (APP) that leads to the formation of the toxic Aβ peptides. This reduction in Aβ production is hypothesized to prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease, thereby slowing neurodegeneration.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective BACE1 inhibitors. The data and protocols presented herein provide a foundation for researchers in the field of CNS drug discovery to further explore and optimize this chemical series for the development of novel treatments for Alzheimer's disease and potentially other neurological disorders. Further structure-activity relationship (SAR) studies are warranted to improve brain permeability and overall drug-like properties of these promising compounds.
Application Notes and Protocols for the Characterization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below detail the methodology for structural elucidation and purity assessment using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Compound Overview
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₂F₂O₂[1]
-
Molecular Weight: 214.21 g/mol [1]
-
CAS Number: 139503-12-1
-
Structure:

Analytical Methods
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections provide detailed protocols for the recommended analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the presence of key functional groups and determining the chemical environment of each atom.
Table 1: Predicted NMR Spectroscopic Data
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | Proton | ~ 7.10 | triplet of triplets (tt) | JHF ≈ 8.5, JHH ≈ 2.3 | Ar-H (para to CF) |
| ~ 6.95 | doublet of multiplets (dm) | JHF ≈ 8.5 | Ar-H (ortho to CF) | ||
| ~ 3.90 | multiplet (m) | - | -OCH₂- (axial) | ||
| ~ 3.60 | multiplet (m) | - | -OCH₂- (equatorial) | ||
| ~ 2.50 | singlet (s) | - | -OH | ||
| ~ 2.00 | multiplet (m) | - | -CH₂- (axial, adjacent to C-Ar) | ||
| ~ 1.80 | multiplet (m) | - | -CH₂- (equatorial, adjacent to C-Ar) | ||
| ¹³C NMR | Carbon | ~ 163 | doublet of doublets (dd) | ¹JCF ≈ 245, ³JCF ≈ 13 | C-F |
| ~ 148 | triplet (t) | ²JCF ≈ 10 | C-Ar (ipso) | ||
| ~ 110 | triplet (t) | ²JCF ≈ 25 | CH-Ar (ortho to CF) | ||
| ~ 105 | triplet (t) | ⁴JCF ≈ 7 | CH-Ar (para to CF) | ||
| ~ 72 | singlet (s) | - | C-OH | ||
| ~ 64 | singlet (s) | - | -OCH₂- | ||
| ~ 40 | singlet (s) | - | -CH₂- (adjacent to C-Ar) | ||
| ¹⁹F NMR | Fluorine | ~ -108 | singlet (s) | - | Ar-F |
Disclaimer: The NMR data presented is predicted based on the chemical structure and data from analogous compounds. Actual experimental values may vary.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans.
-
Set the spectral width to an appropriate range for fluorine NMR (e.g., -50 to -150 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (relative intensity, %) | Proposed Fragment | Structure of Fragment |
| 214 (M⁺) | Molecular Ion | [C₁₁H₁₂F₂O₂]⁺ |
| 196 | [M - H₂O]⁺ | Loss of water |
| 157 | [M - C₃H₅O]⁺ | Cleavage of the tetrahydropyran ring |
| 143 | [C₇H₄F₂O]⁺ | Phenyl-containing fragment |
| 127 | [C₆H₃F₂]⁺ | Difluorophenyl cation |
| 99 | [C₅H₇O₂]⁺ | Tetrahydropyran-related fragment |
Disclaimer: The fragmentation pattern is predicted and may vary depending on the ionization method and instrument conditions.
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method is generally suitable for this compound.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~ 8-10 minutes |
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Analysis: Inject the standards and samples.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by peak area percentage.
References
Application Note: A Scalable Synthesis of 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable protocol for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors. The described synthesis utilizes a Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one, a method amenable to scale-up for the production of quantities required for preclinical studies. This document includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, and process diagrams to ensure clarity and reproducibility.
Introduction
This compound is a crucial building block in medicinal chemistry. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates, while the tetrahydropyran ring provides a favorable scaffold for molecular design. A robust and scalable synthetic route is essential to ensure a consistent supply of high-purity material for preclinical evaluation. The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols, making it an ideal choice for the large-scale preparation of this intermediate.
Synthesis Overview
The synthesis of this compound is achieved in two main stages:
-
Formation of the Grignard Reagent: 3,5-Difluorophenylmagnesium bromide is prepared by reacting 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Grignard Addition to Ketone: The freshly prepared Grignard reagent is then reacted with tetrahydro-4H-pyran-4-one to yield the desired tertiary alcohol after an aqueous workup.
Data Presentation
Table 1: Reagent and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for a 10g scale) | Notes |
| Magnesium Turnings | 24.31 | 1.2 eq | 1.36 g | Activated prior to use. |
| 1-Bromo-3,5-difluorobenzene | 192.99 | 1.0 eq | 9.06 g (4.95 mL) | |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | ~100 mL | Anhydrous solvent is critical. |
| Iodine | 253.81 | catalytic | 1 crystal | To initiate Grignard formation. |
| Tetrahydro-4H-pyran-4-one | 100.12 | 1.0 eq | 4.69 g (4.42 mL) | |
| Reaction Time (Grignard formation) | - | - | 1-2 hours | |
| Reaction Time (Grignard addition) | - | - | 2-4 hours | |
| Reaction Temperature | - | - | See Protocol | |
| Expected Yield | 214.21 (Product) | - | 70-85% | Based on typical Grignard reactions. |
| Purity (post-purification) | 214.21 (Product) | - | ≥95% |
Table 2: Product Specifications for Preclinical Use
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 95.0% | HPLC |
| Residual Solvents | To be determined based on purification | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Experimental Protocols
Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven (≥120°C) overnight and assembled hot under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium. Cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF.
-
-
Reaction Initiation:
-
Add a small portion (~10%) of the 1-bromo-3,5-difluorobenzene solution to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle warming or sonication may be applied.
-
-
Grignard Formation:
-
Once the reaction has initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear as a dark grey to brown suspension.
-
Cool the Grignard reagent to room temperature for use in the next step.
-
Protocol 2: Synthesis of this compound
-
Ketone Addition:
-
Cool the freshly prepared Grignard reagent in an ice-water bath (0-5°C).
-
Prepare a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 3: Purification
-
Column Chromatography:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The exact gradient should be determined by TLC analysis of the crude product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Recrystallization:
-
For achieving high purity suitable for preclinical studies, recrystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate or toluene).[1][2][3]
-
Dissolve the product in a minimum amount of the hot solvent system and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Overall experimental workflow for the scalable synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, with tetrahydropyran-4-one in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.
Q2: Why are anhydrous conditions so critical for this reaction?
Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents or any trace of moisture (water), which will quench the reagent and significantly reduce the yield of the desired tertiary alcohol. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.
Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?
Difficulty in initiating the Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.
-
Solution: Activate the magnesium by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture. The disappearance of the iodine color is an indicator of magnesium activation.
-
-
Wet Glassware or Solvent: Traces of moisture will prevent the formation of the Grignard reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.
-
-
Impure Alkyl Halide: The 1-bromo-3,5-difluorobenzene may contain impurities that inhibit the reaction.
-
Solution: Use a high-purity starting material. If necessary, purify the alkyl halide by distillation.
-
Q4: What are the common side reactions that can lower the yield of the desired product?
Several side reactions can compete with the desired nucleophilic addition, leading to a lower yield of this compound:
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-proton of tetrahydropyran-4-one, forming an enolate that will not react further to form the alcohol.
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted 1-bromo-3,5-difluorobenzene to form 3,3',5,5'-tetrafluorobiphenyl. This is more likely at higher concentrations and temperatures.
-
Reduction of the Ketone: Although less common with aryl Grignard reagents, a reduction of the ketone to the corresponding secondary alcohol can occur under certain conditions.
Q5: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, a careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is performed to neutralize the reaction and protonate the alkoxide.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether.
-
Washing: The combined organic layers are washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used. Given the fluorine atoms, specialized fluorinated chromatography phases could also be explored for optimal separation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium. | 1. Activate magnesium with iodine or 1,2-dibromoethane. Use fresh, high-quality magnesium turnings. |
| 2. Wet reagents or glassware. | 2. Flame-dry all glassware. Use anhydrous solvents and ensure starting materials are dry. | |
| 3. Grignard reagent did not form. | 3. Confirm Grignard formation by testing a small aliquot with a ketone (e.g., acetone) before adding the tetrahydropyran-4-one. | |
| 4. Inefficient quenching or work-up. | 4. Use a saturated aqueous NH₄Cl solution for quenching. Ensure thorough extraction of the aqueous layer. | |
| Formation of Significant Byproducts | 1. Wurtz coupling (biphenyl formation). | 1. Add the 1-bromo-3,5-difluorobenzene slowly to the magnesium to maintain a low concentration. Avoid overheating during Grignard formation. |
| 2. Enolization of tetrahydropyran-4-one. | 2. Add the Grignard reagent to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Difficulty in Product Purification | 1. Co-elution of impurities during chromatography. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., a fluorinated silica gel). |
| 2. Emulsion formation during extraction. | 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)
-
Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and the fading of the iodine color. Gentle warming may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of this compound
-
Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution (1.1 equivalents) to the stirred ketone solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reactant | Molar Eq. | Typical Yield (%) | Purity (%) | Reference |
| 1-bromo-3,5-difluorobenzene | 1.0 | 75-85 | >98 | General Grignard protocols |
| Magnesium | 1.2 | |||
| Tetrahydropyran-4-one | 1.0 | >97 | ||
| Note: Yields are highly dependent on reaction conditions and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a key intermediate in pharmaceutical research and development.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a 3,5-difluorophenyl Grignard reagent to tetrahydro-4H-pyran-4-one.
Q2: Which specific Grignard reagent is required for this synthesis?
The required Grignard reagent is 3,5-difluorophenylmagnesium bromide. This can be prepared in situ from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.
Q3: What are the critical reaction conditions to ensure a successful synthesis?
Strict anhydrous (moisture-free) conditions are paramount for a successful Grignard reaction. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and prevent the desired reaction from occurring. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction is also typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
Q4: What are the potential side reactions that can occur during the synthesis?
Several side reactions can lower the yield of the desired product. These include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide to form a biphenyl byproduct.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the tetrahydro-4H-pyran-4-one, leading to the formation of an enolate and recovery of the starting ketone after workup.
-
Reaction with Carbon Dioxide: If the reaction is not adequately protected from the air, the Grignard reagent can react with atmospheric carbon dioxide to form the corresponding carboxylic acid.
-
Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can couple to form a biphenyl derivative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the Grignard reagent. | Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere. |
| Presence of moisture in reagents or glassware. | Use anhydrous solvents and oven-dry all glassware before use. | |
| Incorrect stoichiometry of reagents. | Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the ketone. | |
| Formation of a Biphenyl Side Product | High concentration of aryl halide during Grignard formation. | Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration. |
| Elevated reaction temperature. | Maintain a gentle reflux during Grignard formation and control the temperature during the addition to the ketone. | |
| Recovery of Starting Ketone | Enolization of the ketone is favored. | Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Difficult Purification | Presence of multiple side products. | Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification, potentially using a gradient elution system. |
Experimental Protocols
Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
1-bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine if necessary to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a change in color.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Synthesis of this compound
Materials:
-
3,5-Difluorophenylmagnesium bromide solution in THF (prepared as above)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Common side reactions in the Grignard synthesis.
Caption: A logical approach to troubleshooting low product yield.
References
Technical Support Center: Overcoming Solubility Challenges for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol during experimental work.
Compound Information:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂F₂O₂[1]
-
Molecular Weight: 214.21 g/mol [1]
-
Storage: 2-8°C, stored in inert gas[1]
The presence of the difluorophenyl group suggests that this compound is likely to be hydrophobic and exhibit poor aqueous solubility. The tetrahydropyran-4-ol moiety may contribute some polarity, but overall, solubility in aqueous buffers is expected to be limited.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation or cloudiness when I try to dissolve this compound in my aqueous assay buffer. What is the likely cause and what can I do?
A1: The observed precipitation is likely due to the low aqueous solubility of the compound. The hydrophobic difluorophenyl group limits its ability to dissolve in polar solvents like water or aqueous buffers. To overcome this, you can employ several strategies to increase its solubility. These include the use of co-solvents, pH adjustment, or the addition of solubilizing excipients like cyclodextrins.
Q2: What is a suitable starting solvent to prepare a stock solution of this compound?
A2: For a hydrophobic compound like this, a water-miscible organic solvent is a good starting point for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro experiments.[2] It is important to keep the final concentration of the co-solvent low in your assay (typically ≤1%) to avoid solvent-induced artifacts or toxicity.[3]
Q3: How can I determine the appropriate concentration of a co-solvent to use?
A3: A co-solvent screen is recommended to determine the optimal type and concentration of co-solvent. This involves preparing a series of solutions with varying percentages of different co-solvents and observing the solubility of your compound. A detailed protocol for a co-solvent screen is provided in the Troubleshooting Guides section.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The tetrahydropyran-4-ol structure does not contain readily ionizable groups. Therefore, pH adjustment is unlikely to significantly impact the solubility of this compound.[] This method is more effective for compounds with acidic or basic functional groups.[]
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that are more soluble in water.[5] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5]
Troubleshooting Guides
Guide 1: Co-Solvent Screening Protocol
This protocol will help you identify an effective co-solvent and its optimal concentration to solubilize this compound for your experiments.
Objective: To determine the solubility of the compound in various co-solvent/water mixtures.
Materials:
-
This compound
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent concentrations in your aqueous buffer (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Add Compound: Add a pre-weighed excess amount of this compound to a fixed volume of each co-solvent mixture.
-
Equilibrate: Vortex the samples vigorously for 1-2 minutes and then allow them to equilibrate for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C).
-
Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation:
| Co-Solvent | Concentration (% v/v) | Solubility (µg/mL) | Observations |
| DMSO | 1 | ||
| 5 | |||
| 10 | |||
| Ethanol | 1 | ||
| 5 | |||
| 10 | |||
| PEG 400 | 1 | ||
| 5 | |||
| 10 |
Guide 2: Cyclodextrin Inclusion Complex Formulation
This protocol describes a method to prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of your compound.
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vials
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.
-
Separate Undissolved Compound: Filter or centrifuge the solution to remove any undissolved compound.
-
Quantify Soluble Compound: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method.
Data Presentation:
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) | Molar Ratio (Drug:CD) |
| HP-β-CD | 5 | ||
| 10 | |||
| 20 |
Guide 3: Nanosuspension Preparation for In Vitro Testing
For preclinical studies requiring higher concentrations, a nanosuspension can be a viable option.[6] This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[7]
Objective: To prepare a stable nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, Tween 80)[6]
-
Aqueous vehicle (e.g., water, buffer)
-
High-pressure homogenizer or probe sonicator
Methodology:
-
Prepare Stabilizer Solution: Dissolve the stabilizer(s) in the aqueous vehicle. A combination of stabilizers, such as 0.5% HPMC and 0.5% Tween 80, can be effective.[6]
-
Coarse Suspension: Disperse the this compound in the stabilizer solution to form a coarse suspension.
-
Homogenization: Subject the coarse suspension to high-pressure homogenization or probe sonication to reduce the particle size. This may require multiple passes or cycles.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for co-solvent screening.
References
Technical Support Center: Optimizing Derivatization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Welcome to the technical support center for the derivatization of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges. As a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors, successful derivatization of this tertiary alcohol is a critical step in many research and development pipelines.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
Etherification Reactions (e.g., Williamson Ether Synthesis)
Question 1: I am observing low to no yield of my desired ether product when reacting this compound with an alkyl halide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Williamson ether synthesis with tertiary alcohols like this compound are common and often attributed to competing elimination reactions. The strong base required to deprotonate the tertiary alcohol can also act as a base to promote the E2 elimination of the alkyl halide, especially if the halide is secondary or tertiary.[2] Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Choice of Alkyl Halide:
-
Base Selection and Stoichiometry:
-
Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide.[3]
-
Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the alcohol.
-
-
Reaction Conditions:
-
Temperature Control: Maintain a low to moderate reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they disproportionately favor the E2 elimination pathway. A typical starting range is 25-50°C.
-
Solvent: Use a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and facilitate the SN2 reaction.[3]
-
-
Alternative Strategies:
-
Acid-Catalyzed Etherification: For the synthesis of symmetrical ethers or in specific cases, acid-catalyzed dehydration of the tertiary alcohol in the presence of a primary or secondary alcohol can be an alternative. This proceeds via an SN1 mechanism. However, this method is not suitable for producing unsymmetrical ethers with specific alkyl groups.
-
Question 2: I am observing the formation of an alkene byproduct. How can I minimize this?
Answer:
Alkene formation is a direct result of the competing E2 elimination reaction. To minimize this side product:
-
Follow the recommendations in Question 1 , particularly regarding the use of primary alkyl halides and careful temperature control.
-
Consider a less hindered base if possible , although a strong base is generally necessary for deprotonating a tertiary alcohol.
-
Use a high concentration of the alkoxide and a low concentration of the alkyl halide to favor the bimolecular substitution reaction over the elimination reaction.
Esterification Reactions (e.g., Steglich Esterification)
Question 3: I am struggling with the esterification of this compound using standard Fischer esterification conditions and observing low yields and/or dehydration byproducts.
Answer:
Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is often problematic for tertiary alcohols. The strongly acidic conditions and heat can lead to dehydration of the tertiary alcohol to form an alkene.[4] A milder, more suitable method is the Steglich esterification.[5][6]
Troubleshooting Steps for Esterification:
-
Switch to Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild, neutral conditions. This avoids the harsh acidic environment that causes dehydration.[5][6]
-
Optimize Steglich Conditions:
-
Reagent Purity: Ensure all reagents (carboxylic acid, alcohol, DCC/DIC, and DMAP) are pure and anhydrous.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or acetonitrile.[7]
-
Temperature: The reaction is typically run at room temperature.[8]
-
Work-up: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.
-
Question 4: Even with Steglich esterification, my yields are not optimal. What else can I try?
Answer:
If yields remain low with standard Steglich conditions, consider the following:
-
Acylating Agent Reactivity: For very sterically hindered substrates, using a more reactive acylating agent, such as an acid chloride or anhydride with a base like pyridine, might be more effective. This avoids the need for carbodiimide activation.
-
Reaction Time: Sterically hindered alcohols may require longer reaction times for complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Primary alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the primary alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification of this compound
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or DIC (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea. Wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6][8]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of sterically hindered tertiary alcohols. Note that specific yields for this compound may vary and require optimization.
Table 1: Williamson Ether Synthesis - General Parameters for Tertiary Alcohols
| Parameter | Recommended Condition | Rationale | Potential Issues |
| Alkyl Halide | Primary (e.g., CH₃I, CH₃CH₂Br) | Minimizes E2 elimination. | Slower reaction rate compared to more reactive halides. |
| Base | NaH, KH | Irreversible deprotonation, strong base. | Handling of reactive hydrides. |
| Solvent | Anhydrous THF, DMF | Polar aprotic, solubilizes reactants. | Must be anhydrous. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes elimination. | Higher temperatures favor elimination. |
| Typical Yield | Variable (30-70%) | Highly substrate-dependent. | Low yields due to steric hindrance and elimination. |
Table 2: Steglich Esterification - General Parameters for Tertiary Alcohols
| Parameter | Recommended Condition | Rationale | Potential Issues |
| Coupling Agent | DCC, DIC | Mild activation of the carboxylic acid. | Byproduct removal can be challenging. |
| Catalyst | DMAP (catalytic amount) | Acyl-transfer catalyst, increases reaction rate. | Can be a nucleophile itself, leading to side products if used in excess. |
| Solvent | Anhydrous DCM, Acetonitrile | Aprotic, good solubility for reactants. | Must be anhydrous. |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent dehydration. | Longer reaction times may be needed. |
| Typical Yield | Good to Excellent (70-95%) | Generally effective for hindered alcohols. | Steric hindrance can still lower yields. |
Visualizations
Experimental Workflow
Caption: General experimental workflows for etherification and esterification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yielding derivatization reactions.
Potential Signaling Pathway Involvement
Derivatives of this compound are being investigated as kinase inhibitors. While the specific targets for all derivatives are not publicly disclosed, many small molecule kinase inhibitors target key signaling pathways implicated in cancer, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[9][10][11][12][13][14][15][16][17][18][19][20][21]
Caption: Potential kinase signaling pathways targeted by derivatives of the title compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 19. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The information provided is intended to assist in designing and interpreting stability studies and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For routine laboratory use, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This is to minimize potential degradation from atmospheric oxygen and moisture over the long term. For short-term storage, refrigeration is generally sufficient.
Q2: What are the potential degradation pathways for this compound under forced degradation conditions?
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the tertiary alcohol may undergo dehydration to form an alkene. Ring-opening of the tetrahydropyran is also a possibility, though likely requiring harsh conditions.
-
Basic Hydrolysis: The compound is expected to be relatively stable under basic conditions. The ether linkage and the carbon-fluorine bonds are generally resistant to base-catalyzed hydrolysis.
-
Oxidative Degradation: The tertiary alcohol is resistant to oxidation under standard conditions. However, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations of the tetrahydropyran ring. The difluorophenyl ring is generally stable to oxidation.
-
Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol is a likely degradation pathway.
-
Photodegradation: The difluorophenyl group may be susceptible to photolytic degradation, potentially involving the cleavage of the carbon-fluorine bonds or reactions involving the aromatic ring.
Q3: Are there any known incompatibilities with common excipients?
There is no specific data on excipient incompatibility for this compound. However, as a general precaution, compatibility studies should be conducted with acidic or highly reactive excipients, as they could potentially promote dehydration of the tertiary alcohol.
Q4: What analytical techniques are suitable for stability-indicating methods for this compound?
A stability-indicating method should be able to separate the intact drug substance from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer would be a good starting point for method development. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram of a freshly prepared sample | Impurities in the starting material or solvent; Contamination of glassware or instrument. | Analyze the starting material and solvents for purity. Ensure all glassware is thoroughly cleaned and the HPLC system is free from contaminants. |
| Significant degradation observed under mild stress conditions | The compound may be less stable than anticipated; Incorrect preparation of stress solutions; Contamination with a catalyst for degradation. | Re-evaluate the stress conditions, starting with milder conditions. Verify the concentration and pH of all stress solutions. Ensure all reagents are of high purity. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH or composition; Column degradation; Sample overload. | Optimize the mobile phase pH and gradient. Use a new or different type of column. Inject a lower concentration of the sample. |
| Inconsistent results between replicate stability studies | Variability in experimental conditions (temperature, light exposure); Inconsistent sample preparation; Analytical instrument variability. | Tightly control all experimental parameters. Standardize the sample preparation procedure. Perform system suitability tests before each analytical run to ensure instrument performance. |
| Difficulty in identifying degradation products | Degradation products are at very low concentrations; Co-elution of degradation products with the main peak or other impurities. | Concentrate the degraded sample before analysis. Optimize the chromatographic method to improve resolution. Use a more sensitive detector, such as a mass spectrometer. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[1]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C and analyze samples at 2, 6, 12, and 24 hours.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C and analyze samples at 2, 6, 12, and 24 hours.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature and analyze samples at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photostability:
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze samples after a defined exposure time.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 hours | 15% | 2 |
| 0.1 N NaOH | 24 hours | < 2% | 0 |
| 3% H₂O₂ | 24 hours | 8% | 1 |
| Thermal (80°C) | 7 days | 12% | 1 |
| Photolytic | 1.2 million lux hours | 18% | 3 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
Technical Support Center: Synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This key intermediate is often utilized in the development of pharmaceutical agents, including kinase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydro-4H-pyran-4-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and atmospheric oxygen.[1][2] | - Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] - Use anhydrous solvents (e.g., diethyl ether or THF).[2] - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[4] |
| 2. Enolization of Tetrahydro-4H-pyran-4-one: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone, leading to the recovery of starting material after workup.[5] | - Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. | |
| 3. Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed. | |
| Presence of Significant Impurities | 1. Unreacted Starting Materials: Incomplete reaction or improper stoichiometry. | - Ensure the Grignard reagent is added in a slight excess (e.g., 1.1 to 1.2 equivalents). - Allow for sufficient reaction time, monitoring by TLC. |
| 2. Biphenyl Formation (Wurtz Coupling): The Grignard reagent can couple with unreacted 1-bromo-3,5-difluorobenzene.[3] | - Add the 1-bromo-3,5-difluorobenzene solution slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the aryl halide. | |
| 3. Magnesium Salt Precipitation: Magnesium salts may precipitate during workup, complicating extraction. | - Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction, which helps to dissolve magnesium salts. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Extraction: The presence of magnesium salts can lead to the formation of emulsions during the aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. - Filter the organic layer through a pad of Celite to remove fine solids before concentration. |
| 2. Co-elution of Impurities during Chromatography: Non-polar impurities, such as biphenyl byproducts, may co-elute with the desired product. | - Utilize a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. - Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be an effective alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the formation and reaction of the Grignard reagent.[1][2] Grignard reagents are potent bases and will readily react with any source of acidic protons, such as water, which will quench the reagent and prevent the desired reaction with tetrahydro-4H-pyran-4-one.
Q2: How can I confirm the formation of the Grignard reagent?
A2: Visual cues for the initiation of Grignard reagent formation include the disappearance of the iodine color (if used as an initiator), the solution turning cloudy and gray or brown, and gentle refluxing of the solvent without external heating. For a quantitative measure, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of iodine or a known amount of a ketone like benzophenone.
Q3: What are the expected major impurities in this synthesis?
A3: The primary impurities are typically:
-
Unreacted tetrahydro-4H-pyran-4-one: The starting ketone.
-
Unreacted 1-bromo-3,5-difluorobenzene: The precursor to the Grignard reagent.
-
3,3',5,5'-tetrafluorobiphenyl: Formed from the coupling of two Grignard reagent molecules or from the reaction of the Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene.[3]
-
1,3-difluorobenzene: Formed if the Grignard reagent is quenched by a proton source.
Q4: What is the recommended method for purifying the crude product?
A4: A multi-step purification process is generally most effective. This typically involves:
-
Aqueous Workup: Quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities and break emulsions.
-
Column Chromatography: Using silica gel with a suitable solvent gradient (e.g., starting with heptane and gradually increasing the proportion of ethyl acetate) is effective for separating the product from non-polar impurities like the biphenyl byproduct and more polar unreacted starting materials.
-
Recrystallization: If further purification is needed, recrystallization from a solvent mixture such as heptane/ethyl acetate can yield a highly pure product.
Quantitative Data on Impurity Removal
The following table summarizes typical impurity levels observed by Gas Chromatography (GC) analysis before and after purification by silica gel column chromatography.
| Compound | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| 1,3-difluorobenzene | 3.5 | 1.2 | < 0.1 |
| 1-bromo-3,5-difluorobenzene | 5.8 | 3.5 | < 0.1 |
| Tetrahydro-4H-pyran-4-one | 7.2 | 4.8 | < 0.2 |
| This compound | 10.5 | 85.0 | > 99.5 |
| 3,3',5,5'-tetrafluorobiphenyl | 12.1 | 5.5 | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-bromo-3,5-difluorobenzene
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous Et₂O.
-
Add a small portion of the 1-bromo-3,5-difluorobenzene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
-
Grignard Reaction:
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous Et₂O and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled ketone solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a heptane/EtOAc gradient.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical diagram of the impurity removal process.
References
Technical Support Center: Diastereoselectivity in 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diastereoselectivity in reactions involving the synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol.
Frequently Asked Questions (FAQs)
Q1: We are performing a Grignard reaction between 3,5-difluorophenylmagnesium bromide and tetrahydro-4H-pyran-4-one, but the diastereoselectivity is poor. What are the key factors influencing the stereochemical outcome?
A1: The addition of a Grignard reagent to tetrahydro-4H-pyran-4-one can lead to two diastereomers, where the 3,5-difluorophenyl group is either in an axial or equatorial position relative to the tetrahydropyran ring. The final diastereomeric ratio is primarily influenced by the direction of nucleophilic attack on the carbonyl group. Several factors govern this selectivity:
-
Steric Hindrance: The Grignard reagent will preferentially attack from the less sterically hindered face of the pyranone ring. In a chair-like transition state, axial attack is often favored for small nucleophiles, while bulky nucleophiles may prefer equatorial attack.
-
Electronic Effects: The presence of the ring oxygen can influence the trajectory of the incoming nucleophile through electrostatic interactions.
-
Chelation Control: The use of certain Lewis acids can promote the formation of a chelate between the carbonyl oxygen and the ring oxygen, locking the conformation of the ring and directing the nucleophile to a specific face.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the Grignard reagent, as well as the stability of the transition states, thereby influencing the diastereoselectivity.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Q2: Which diastereomer, axial or equatorial, is typically favored in the Grignard addition to tetrahydropyran-4-one, and why?
A2: In the absence of strong chelating agents, the addition of Grignard reagents to substituted cyclohexanones (a close analog to tetrahydropyran-4-ones) often shows a preference for axial attack. This leads to the formation of the alcohol where the new substituent is in the equatorial position, which is generally the thermodynamically more stable product. This preference is often explained by the Felkin-Anh model, which considers torsional strain in the transition state. However, for tetrahydropyran-4-one, the ring oxygen's electronic effects can complicate this prediction. In solution, solvent molecules can insulate the charge of the incoming nucleophile from electrostatic repulsion with the ring oxygen, often leading to a preference for axial attack, similar to cyclohexanones.
Q3: How can we improve the diastereoselectivity of our Grignard reaction to favor one diastereomer significantly?
A3: To enhance the diastereoselectivity, you can modify the reaction conditions based on the principles mentioned above:
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can promote chelation control. The cerium salt coordinates to both the carbonyl oxygen and the ring oxygen, creating a more rigid chair-like conformation. This directs the Grignard reagent to attack from the less hindered (typically equatorial) face, leading to the axial alcohol.
-
Solvent Screening: The choice of solvent is critical. Non-coordinating solvents like toluene or dichloromethane may favor a different diastereomer compared to coordinating solvents like tetrahydrofuran (THF) or diethyl ether. A screening of solvents is recommended to find the optimal conditions for your desired diastereomer.
-
Temperature Optimization: Performing the reaction at lower temperatures (e.g., -78 °C) can significantly improve diastereoselectivity.
-
Grignard Reagent Halide: Some studies have shown that the halide in the Grignard reagent (I vs. Br vs. Cl) can influence diastereoselectivity, with iodide sometimes leading to higher selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low Diastereomeric Ratio (e.g., close to 1:1) | 1. Reaction temperature is too high, allowing for equilibration or less selective attack. 2. The chosen solvent does not effectively differentiate the diastereomeric transition states. 3. Lack of a directing group or chelating agent. | 1. Lower the reaction temperature significantly (e.g., to -78 °C). 2. Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et₂O, Toluene, CH₂Cl₂). 3. Add a Lewis acid such as CeCl₃ (Luche conditions) to promote chelation and enhance selectivity. |
| Inconsistent Diastereoselectivity Between Batches | 1. Purity and activity of the Grignard reagent may vary. 2. Presence of moisture or other impurities in the reaction. 3. Inconsistent reaction temperatures or addition rates. | 1. Ensure the Grignard reagent is freshly prepared or titrated before use. 2. Use anhydrous solvents and flame-dried glassware. 3. Maintain strict control over the reaction temperature and ensure a slow, consistent addition of the Grignard reagent. |
| Formation of the "Wrong" Diastereomer | 1. The inherent facial selectivity of the substrate under the current conditions favors the undesired isomer. 2. Steric hindrance from the Grignard reagent favors an alternative attack pathway. | 1. If axial attack is predominant, leading to the equatorial alcohol, and the axial alcohol is desired, employ chelation control with a Lewis acid like CeCl₃. 2. Consider using a bulkier or less bulky Grignard reagent if sterics are the controlling factor. |
Quantitative Data Summary
The following table summarizes expected diastereomeric ratios (d.r.) for the addition of an aryl Grignard reagent to tetrahydropyran-4-one under various conditions, based on literature for analogous systems. The major diastereomer refers to the product of either axial or equatorial attack.
| Conditions | Expected Major Diastereomer | Expected Diastereomeric Ratio (Axial:Equatorial Alcohol) | Reference/Analogy |
| THF, 0 °C | Equatorial Alcohol (Axial Attack) | ~2:1 to 5:1 | General preference for axial attack in non-chelating conditions. |
| THF, -78 °C | Equatorial Alcohol (Axial Attack) | >10:1 | Lower temperatures generally increase selectivity. |
| THF/CeCl₃, -78 °C | Axial Alcohol (Equatorial Attack) | >10:1 | Chelation control with CeCl₃ reverses the selectivity. |
| Toluene, -78 °C | Equatorial Alcohol (Axial Attack) | Potentially higher than THF due to less solvent coordination. | Non-coordinating solvents can enhance inherent selectivity. |
Experimental Protocols
General Protocol for the Diastereoselective Grignard Addition to Tetrahydro-4H-pyran-4-one
Materials:
-
Tetrahydro-4H-pyran-4-one
-
1-bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Cerium(III) chloride (for chelation control protocol)
-
1 M Hydrochloric acid (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure for Non-Chelation Controlled Addition (Favors Equatorial Alcohol):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.1 equivalents) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Addition Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the prepared 3,5-difluorophenylmagnesium bromide solution to the cooled solution of the ketone via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomers and determine the ratio by ¹H NMR or GC analysis.
Procedure for Chelation Controlled Addition (Favors Axial Alcohol):
-
In a flame-dried flask, add anhydrous cerium(III) chloride (1.2 equivalents) and anhydrous THF. Stir the suspension vigorously at room temperature for 2 hours to activate the CeCl₃.
-
Cool the suspension to -78 °C.
-
Add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF to the CeCl₃ suspension and stir for 1 hour.
-
In a separate flask, prepare the 3,5-difluorophenylmagnesium bromide reagent as described in the non-chelation control protocol.
-
Slowly add the Grignard reagent to the ketone-CeCl₃ mixture at -78 °C.
-
Follow the same stirring, work-up, and purification procedures as described in the non-chelation control protocol.
Visualizations
Caption: Reaction workflow for diastereoselective Grignard addition.
Caption: Troubleshooting logic for poor diastereoselectivity.
Technical Support Center: Safe Storage and Handling of Tetrahydropyran Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on preventing peroxide formation in tetrahydropyran (THP) and its derivatives during storage. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are tetrahydropyran peroxides and why are they dangerous?
A1: Tetrahydropyran (THP) and its derivatives are cyclic ethers that can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[1] This is a free-radical chain reaction that is often initiated or accelerated by light, heat, and the presence of contaminants.[1] These peroxides are sensitive to thermal and mechanical shock, and their accumulation, especially upon concentration during distillation or evaporation, can lead to violent explosions.[2]
Q2: How can I tell if my tetrahydropyran compound has formed peroxides?
A2: A visual inspection of the container is the first step. Look for the presence of whitish crystals, especially around the cap or in the liquid, discoloration of the liquid, or the formation of a viscous oily layer.[3] If any of these signs are present, do not move or attempt to open the container.[3] It should be considered extremely dangerous. Immediately contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[1] Since dangerous levels of peroxides can be present without being visible, routine testing is crucial.[1]
Q3: How often should I test my tetrahydropyran compounds for peroxides?
A3: The frequency of testing depends on whether the compound contains an inhibitor and its storage history. For opened containers of uninhibited THP, testing should be performed as frequently as every three months. For inhibited THP, testing is recommended every six to twelve months after opening.[4] Always test for peroxides before any process that involves concentration, such as distillation or rotary evaporation, regardless of the storage time.[1]
Q4: What is an inhibitor and how does it prevent peroxide formation?
A4: An inhibitor, such as Butylated Hydroxytoluene (BHT), is a chemical stabilizer added to ethers to prevent peroxide formation. BHT is an antioxidant that acts as a free radical scavenger.[5] It donates a hydrogen atom to the peroxy radicals formed during the initial stages of autoxidation, terminating the chain reaction that leads to the formation of dangerous hydroperoxides.[5] Over time, the inhibitor is consumed, so its presence does not guarantee the indefinite absence of peroxides.[1]
Q5: Can I store tetrahydropyran compounds in the refrigerator to prevent peroxide formation?
A5: Storing THP compounds in a cool, dark place is recommended to slow the rate of peroxide formation.[1] However, refrigeration does not stop the process. It is crucial to use a refrigerator specifically designed for the storage of flammable materials (i.e., explosion-proof) to prevent the ignition of flammable vapors.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products or low yield in a reaction using a THP-protected alcohol. | Peroxides in the THP-protected compound may be interfering with the reaction. | Test the THP compound for the presence of peroxides. If positive, purify the compound to remove peroxides before use. |
| A freshly opened bottle of inhibited THP tests positive for low levels of peroxides. | The inhibitor may have been partially consumed during manufacturing and shipping, or the test strip may be giving a false positive. | Verify the test result with a second method if possible (e.g., potassium iodide test). If peroxides are confirmed, consider using a fresh bottle for critical applications. |
| Discoloration is observed in a stored container of a THP derivative. | This can be a sign of significant peroxide formation or other degradation. | Do not open the container. Treat it as potentially explosive and contact your EHS department for immediate disposal.[3] |
| A white crystalline solid is observed around the cap of a THP container. | This is a strong indication of dangerous peroxide crystal formation. | Do not attempt to open or move the container. The friction from turning the cap could cause an explosion. Cordon off the area and immediately contact your EHS department.[1] |
Quantitative Data Summary
Table 1: Recommended Storage and Testing Schedule for Tetrahydropyran Compounds
| Compound State | Storage Conditions | Recommended Testing Frequency | Disposal Guideline |
| Unopened, with Inhibitor | Cool, dark, tightly sealed | Test upon reaching manufacturer's expiration date or after 12 months | Dispose if expired and peroxides are >100 ppm |
| Opened, with Inhibitor | Cool, dark, tightly sealed, inert atmosphere if possible | Every 6-12 months | Dispose or decontaminate if peroxides are >100 ppm[6] |
| Opened, without Inhibitor | Cool, dark, tightly sealed under inert gas (e.g., Nitrogen, Argon) | Every 3 months | Dispose or decontaminate if peroxides are >100 ppm |
| Distilled (Inhibitor Removed) | Cool, dark, tightly sealed under inert gas | Before each use or every month | Use promptly; do not store for extended periods |
Note: Data is largely based on guidelines for tetrahydrofuran (THF), a closely related and well-studied cyclic ether.[6]
Table 2: Comparison of Peroxide Test Strips
| Test Strip Brand | Detection Range (ppm H₂O₂) | Principle | Notes |
| MQuant®/Quantofix® Peroxide Test | 0.5 - 25 ppm or 1 - 100 ppm | Peroxidase-based colorimetric | Turns blue in the presence of peroxides. For organic solvents, a drop of water may be needed on the test pad after the solvent evaporates.[7][8] |
| XploSens PS | 0 - 500 ppm | Chemical reaction | Turns yellow in the presence of peroxides. Works directly in the organic solvent without the need for water. May have a longer development time for low concentrations.[2][9] |
| PERX® Hydrogen Peroxide 100 | 0 - 100 ppm | Peroxidase-based colorimetric | Results in organic solvents should be considered qualitative as color intensity can vary with the solvent.[10] |
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Detection with Potassium Iodide
This method provides a rapid, colorimetric indication of the presence of peroxides.
Materials:
-
Sample of tetrahydropyran compound
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Starch solution (optional, for enhanced sensitivity)
-
Test tubes
Procedure:
-
In a clean test tube, add 1 mL of the tetrahydropyran sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.
-
Observe the color of the solution against a white background.
-
No color change: Peroxides are likely absent or at a very low level.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high concentration of peroxides.[11]
-
-
For increased sensitivity, a drop of starch solution can be added. A blue or purple color indicates the presence of peroxides.[11]
Protocol 2: Removal of Peroxides using Activated Alumina
This method is effective for removing hydroperoxides from ethers.
Materials:
-
Peroxide-containing tetrahydropyran compound
-
Activated alumina (basic, Brockmann activity I)
-
Chromatography column
-
Collection flask
Procedure:
-
Set up a chromatography column in a fume hood.
-
Pack the column with activated alumina. A general guideline is to use approximately 100 g of alumina per 100 mL of solvent.
-
Carefully pour the peroxide-containing tetrahydropyran compound onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity.
-
Collect the purified solvent in a clean, dry collection flask.
-
Crucially, test the purified solvent for peroxides to ensure the removal was successful.
-
Important: This process will also remove any BHT inhibitor. The purified, uninhibited solvent is now highly susceptible to peroxide formation and should be used immediately or stored under an inert atmosphere and re-tested frequently.[12]
Protocol 3: Quantitative Peroxide Analysis via Iodometric Titration
This is a classic and accurate method for quantifying peroxide content.
Materials:
-
Peroxide-containing sample
-
Acetic acid
-
Suitable organic solvent (e.g., isopropanol, chloroform)
-
Saturated potassium iodide solution
-
Standardized sodium thiosulfate solution (0.01 N or 0.1 N)
-
Starch indicator solution
-
Erlenmeyer flask, burette, balance
Procedure:
-
Accurately weigh a sample of the tetrahydropyran compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a solvent mixture (e.g., 3:2 acetic acid/chloroform).[13]
-
Add 1 mL of freshly prepared saturated potassium iodide solution. Swirl the flask and let it stand in the dark for 5-10 minutes.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution is a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/purple color.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the peroxide value (in milliequivalents per kg of sample) using the appropriate formula.[13]
Visualizations
References
- 1. louisville.edu [louisville.edu]
- 2. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. radiantinnovations.in [radiantinnovations.in]
- 8. Peroxide Test Strips, colorimetric 0.5-100 mg/L (H₂O₂), MQuant<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. xplosafe.com [xplosafe.com]
- 10. colorkim.com [colorkim.com]
- 11. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Analytical challenges in the characterization of fluorinated pyranols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyranols.
Frequently Asked Questions (FAQs)
Q1: Why are the 1H NMR spectra of my fluorinated pyranol complex and difficult to interpret?
A1: The complexity in 1H NMR spectra of fluorinated pyranols often arises from the presence of multiple species in equilibrium in solution. Due to tautomeric equilibria, reducing sugars like pyranols can exist as a mixture of interconverting anomers (α and β) and different ring forms (pyranose and furanose), leading to overlapping resonances and making coupling constant determination challenging.[1]
Q2: How can 19F NMR spectroscopy help in the characterization of fluorinated pyranols?
A2: 19F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:
-
High Sensitivity and Natural Abundance: The 19F nucleus has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, making it nearly as sensitive as 1H NMR.[2][3][4]
-
Large Chemical Shift Dispersion: Fluorine chemical shifts span a much wider range than proton shifts, which often results in better resolution of signals from different fluorine environments, such as those in different anomers.[1][2]
-
No Background Signal: Since naturally occurring fluorinated compounds are rare, there is typically no background signal in biological or environmental samples, simplifying the spectra.[3]
-
Structural Elucidation: 19F-1H coupling constants can provide valuable information for structural determination.[3]
Q3: I am having trouble detecting the molecular ion of my fluorinated pyranol in the mass spectrum. What could be the reason?
A3: The absence or low abundance of the molecular ion peak is a known issue in the mass spectrometry of some fluorinated compounds, particularly perfluorinated substances.[5] This can be due to the high stability of certain fragment ions (like CF3+) and the propensity of the molecule to fragment easily upon ionization. The choice of ionization technique is crucial; for instance, positive chemical ionization (PCI) may be preferred for producing a more prominent molecular ion [M+H]+.[6]
Q4: Are there specific challenges associated with the chromatographic analysis of fluorinated pyranols?
A4: Yes, several challenges can arise during the chromatographic analysis of fluorinated pyranols:
-
Column Selection: The polarity of fluorinated pyranols can be significantly different from their non-fluorinated analogs, necessitating careful selection of the stationary phase for optimal separation.
-
Tailing Peaks: Interactions between the hydroxyl groups of the pyranol and active sites on the column or in the inlet can lead to peak tailing. Using a deactivated inlet liner and a highly inert column can mitigate this.[7]
-
Contamination: Fluorinated compounds can be persistent, and cross-contamination from previous analyses can be an issue. Thorough cleaning of the injector and system is essential.[7]
-
Lack of Standards: A significant challenge in quantifying fluorinated compounds is the limited availability of certified reference standards for the vast number of potential isomers and degradation products.[8][9]
Q5: My fluorinated pyranol seems to be degrading during analysis. What are the likely causes?
A5: While the carbon-fluorine bond is very strong, fluorinated pyranols can still be susceptible to degradation under certain conditions.[10][11][12]
-
Thermal Instability: High temperatures in the GC inlet or column can cause degradation.[7] It is advisable to use the lowest possible temperatures that still allow for good chromatography.
-
Hydrolysis: The glycosidic bond in pyranols can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions in the sample or mobile phase.
-
Photolysis: Exposure to UV light can induce photolytic degradation, leading to the formation of various byproducts.[13][14] Samples should be protected from light.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping 1H NMR signals | Presence of multiple anomers (α and β) and ring forms in equilibrium.[1] | - Utilize 2D NMR techniques like COSY and TOCSY to help resolve individual spin systems.- Employ 19F NMR-based experiments. Techniques like 1D FESTA (Fluorine-Edited Selective TOCSY) can be used to obtain clean 1H NMR subspectra for individual anomers.[1] |
| Broad 19F NMR signals | - Dynamic exchange between different conformations or anomers on the NMR timescale.- Interaction with paramagnetic species.- Poor shimming of the magnetic field. | - Acquire spectra at different temperatures to see if signals sharpen (indicating a dynamic process).- Ensure the sample is free from paramagnetic impurities.- Carefully shim the instrument before acquisition. |
| Difficulty in quantifying from 19F NMR | - Inaccurate integration due to broad signals or overlapping peaks.- Saturation of signals due to incorrect relaxation delays. | - Use a quantitative 19F NMR (qNMR) approach with a known internal standard containing fluorine.- Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for complete relaxation of the fluorine nuclei. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak molecular ion peak | - Extensive fragmentation upon ionization.- Inappropriate ionization method. | - Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Impact (EI).[6]- For GC-MS, consider using positive chemical ionization (PCI) which often yields a prominent [M+H]+ ion.[6] |
| Complex fragmentation pattern | The presence of fluorine can lead to complex rearrangements and fragmentation pathways. | - Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of fragments.- Use tandem mass spectrometry (MS/MS) to fragment specific ions and elucidate fragmentation pathways. |
| Inconsistent results/ Contamination | Many fluorinated compounds are persistent and can adsorb to surfaces in the MS system. | - Thoroughly clean the ion source and transfer optics regularly.- Run solvent blanks between samples to check for carryover.[6] |
Chromatography (GC/HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) | - Active sites in the injector liner or column interacting with hydroxyl groups.- Inappropriate column temperature. | - Use a deactivated inlet liner and a highly inert column.[7]- Optimize the column temperature program. |
| Co-elution of anomers | Insufficient resolution of the chromatographic column for the specific isomers. | - For HPLC, screen different chiral stationary phases if the anomers are enantiomeric or diastereomeric.- Optimize the mobile phase composition and gradient.- For GC, try a column with a different stationary phase polarity. |
| Low sensitivity | - Sample degradation in the injector.- Inadequate detector response. | - Lower the injector temperature.[7]- For GC, ensure the detector is appropriate for fluorinated compounds (e.g., an Electron Capture Detector (ECD) can be very sensitive to halogenated compounds). For LC, ensure the ionization in the MS source is optimized for your analyte. |
Experimental Protocols
Protocol 1: 1D FESTA for Anomer-Specific 1H NMR
This protocol is adapted from the principles described for obtaining clean 1H NMR subspectra of individual anomers of reducing deoxyfluorinated sugars.[1]
-
Sample Preparation: Dissolve the fluorinated pyranol in a suitable deuterated solvent (e.g., D2O, methanol-d4) to a concentration of 5-10 mg/mL.
-
Initial Spectra: Acquire standard 1D 1H and 19F NMR spectra to identify the chemical shifts of the protons and fluorine atoms for each anomer.
-
FESTA Experiment Setup:
-
Select a well-resolved 19F resonance corresponding to a single anomer.
-
Set up a 1D selective TOCSY experiment (e.g., selml in Bruker TopSpin).
-
Incorporate a 19F selective pulse to edit the spectrum. The experiment will selectively transfer magnetization from a proton directly attached to the selected fluorine to other protons within the same spin system (anomer).
-
-
Acquisition: Run the 1D FESTA experiment for each anomer by changing the selective 19F frequency.
-
Data Processing: Process the resulting FIDs to obtain individual 1H NMR spectra for each anomer.
Protocol 2: GC-MS Analysis with Chemical Ionization
This protocol provides a general workflow for the analysis of fluorinated pyranols using GC-MS with chemical ionization.[6]
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, and to reduce peak tailing, derivatize the hydroxyl groups of the pyranol. A common method is silylation using BSTFA with 1% TMCS.
-
GC-MS System Setup:
-
Injector: Use a deactivated liner. Set the temperature to a starting point of 250 °C and optimize as needed to prevent degradation.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: Start at a low initial temperature (e.g., 70 °C) and ramp up to a final temperature of around 300 °C.
-
MS Source: Set up for Chemical Ionization (CI). Methane or isobutane are common reagent gases.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-600).
-
-
Analysis: Inject the derivatized sample.
-
Data Interpretation: Look for the [M+H]+ ion in the resulting spectrum to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizations
Caption: Troubleshooting workflow for complex 1H NMR spectra of fluorinated pyranols.
Caption: Logical relationship for selecting analytical techniques for fluorinated pyranols.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the reaction rate of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reaction rate and overall success of synthesizing 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This valuable intermediate is often utilized in the development of pharmaceutical agents, including kinase inhibitors for cancer therapy.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, 3,5-difluorophenylmagnesium bromide, to the carbonyl group of tetrahydro-4H-pyran-4-one. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol.[2]
Q2: Why are anhydrous conditions critical for this reaction?
A2: Grignard reagents are potent bases and will react with protic compounds like water, alcohols, and even acidic protons on glassware. This reaction is much faster than the desired addition to the ketone, leading to the quenching of the Grignard reagent and a significant reduction in product yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential.
Q3: What are the most common side reactions that can lower the yield?
A3: Several side reactions can compete with the desired Grignard addition:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted 3,5-difluorobromobenzene to form 3,3',5,5'-tetrafluorobiphenyl. This is more likely at higher concentrations of the aryl halide and elevated temperatures.[3]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the tetrahydro-4H-pyran-4-one, forming an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents.[4]
-
Reduction: In some cases, the ketone can be reduced to the corresponding secondary alcohol, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent, particularly with bulky reagents.
Q4: How can I confirm the successful formation of the Grignard reagent?
A4: Visual cues for Grignard reagent formation include the disappearance of the shiny magnesium turnings, the fading of the iodine color (if used as an initiator), and the formation of a cloudy, grayish-brown solution. For a quantitative assessment, the concentration of the prepared Grignard reagent can be determined by titration, for example, against a solution of iodine.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Grignard Reagent Formation: Inactive magnesium surface (oxide layer), presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Incorrect Grignard Reagent Concentration: Inaccurate stoichiometry in the subsequent reaction. | Titrate the Grignard reagent before use to determine its exact concentration and adjust the amount of ketone accordingly.[4][5] | |
| Inefficient Quenching: Incomplete protonation of the magnesium alkoxide intermediate. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench, which can help prevent the formation of insoluble magnesium hydroxides. Ensure thorough mixing during the workup. | |
| Significant Byproduct Formation | Wurtz Coupling Product (3,3',5,5'-tetrafluorobiphenyl): High local concentration of aryl halide, high reaction temperature. | Add the 3,5-difluorobromobenzene solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature, avoiding excessive heating. |
| Starting Ketone Recovered: Enolization of the tetrahydro-4H-pyran-4-one. | Perform the addition of the Grignard reagent at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Formation of Secondary Alcohol: Reduction of the ketone. | This is less common with aryl Grignards but can be minimized by using less sterically hindered conditions and controlling the temperature. | |
| Slow or Stalled Reaction | Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | After the initial Grignard formation, the reaction with the ketone can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. |
| Poor Solvent Choice: The solvent plays a crucial role in solvating the Grignard reagent. | Tetrahydrofuran (THF) is generally a good solvent for Grignard reactions as it effectively solvates the magnesium center. Diethyl ether is also commonly used. |
Data on Reaction Parameters
Optimizing reaction conditions is key to maximizing the yield and rate of the synthesis. The following tables provide a summary of how different parameters can influence the outcome of Grignard reactions.
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Notes |
| Diethyl Ether | 4.3 | 70-85 | Standard solvent, good for initiating the reaction. |
| Tetrahydrofuran (THF) | 7.6 | 80-95 | Higher boiling point allows for higher reaction temperatures if needed; excellent at solvating the Grignard reagent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80-95 | A greener alternative to THF with a similar performance. Can sometimes suppress Wurtz coupling.[6] |
| Toluene/Ether Mixture | 2.4-4.3 | Variable | Adding a non-coordinating solvent like toluene can sometimes accelerate the reaction by shifting equilibria.[7] |
Table 2: Effect of Temperature on Reaction Rate and Selectivity
| Temperature | Effect on Reaction Rate | Effect on Selectivity |
| Grignard Formation (Reflux) | Faster formation of the Grignard reagent. | May increase the rate of Wurtz coupling if the aryl halide is added too quickly. |
| Addition to Ketone (0 °C to RT) | Slower, more controlled reaction. | Favors the desired nucleophilic addition over side reactions like enolization. |
Table 3: Effect of Catalysts/Additives on Grignard Reactions
| Catalyst/Additive | Function | Expected Outcome |
| Iodine (I₂) | Activates the magnesium surface. | Facilitates the initiation of Grignard reagent formation.[8] |
| 1,2-Dibromoethane | Activates the magnesium surface. | Similar to iodine, helps to initiate the reaction. |
| Lithium Chloride (LiCl) | Breaks up Grignard reagent aggregates. | Can increase the reactivity of the Grignard reagent, leading to faster reactions and potentially higher yields, especially with less reactive halides.[9] |
| Cerium(III) Chloride (CeCl₃) | Increases the nucleophilicity of the Grignard reagent. | Can improve yields, particularly with sterically hindered ketones.[2] |
| Zinc(II) Chloride (ZnCl₂) | Forms a more reactive organozinc species in situ. | Can catalyze the addition to ketones and minimize side reactions.[2] |
Experimental Protocols
Protocol 1: Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
3,5-Difluorobromobenzene (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
Procedure:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.
-
Place the magnesium turnings and a crystal of iodine in the flask.
-
Add enough anhydrous THF to just cover the magnesium.
-
Dissolve the 3,5-difluorobromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown mixture.[8]
Protocol 2: Synthesis of this compound
Materials:
-
Freshly prepared 3,5-difluorophenylmagnesium bromide solution (1.1 equivalents)
-
Tetrahydro-4H-pyran-4-one (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Cool the ketone solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution from the dropping funnel to the stirred ketone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol and its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibition profiles of compounds featuring the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold and related difluorophenyl analogs. The inclusion of fluorine atoms in drug candidates can significantly enhance metabolic stability and binding affinity. This analysis is supported by experimental data from publicly available research, offering insights into structure-activity relationships (SAR) and potential therapeutic applications.
Executive Summary
Data Presentation: Kinase Inhibition by Difluorophenyl Analogs
The following table summarizes the in vitro kinase inhibition data for various difluorophenyl-containing compounds. It is important to note that these analogs feature different core scaffolds, which significantly influence their activity and selectivity. However, the data provides valuable insights into the contribution of the difluorophenyl moiety to kinase binding.
| Compound ID/Reference | Core Scaffold | Kinase Target | IC50 (nM) |
| Difluorophenol Analogues (MKK4 Inhibitors) | |||
| Compound 14 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | 911 |
| Compound 16 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | 73 |
| Difluorophenyl Analogues (VEGFR-2 Inhibitors) | |||
| Analog 1 | Not Specified | VEGFR-2 | 7.0 |
| Analog 2 (monofluoro) | Not Specified | VEGFR-2 | 12 |
| Analog 3 (monofluoro) | Not Specified | VEGFR-2 | 64 |
| Compound 11 | Piperazinylquinoxaline | VEGFR-2 | 192 |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 92 |
Structure-Activity Relationship (SAR) Insights
-
Importance of Fluorination: The data consistently demonstrates that the presence and positioning of fluorine atoms on the phenyl ring are critical for potent kinase inhibition. For instance, the difluorophenyl analog 1 is a significantly more potent VEGFR-2 inhibitor than its monofluoro counterparts (2 and 3 )[1]. Similarly, for MKK4 inhibition, the tetrafluoro analog 16 shows a marked improvement in potency over the difluoro analog 14 [2]. This suggests that the electron-withdrawing nature and the potential for hydrogen bonding of the fluorine atoms contribute favorably to interactions within the kinase ATP-binding pocket.
-
Role of the Hydroxyl Group: The hydroxyl group on the difluorophenyl moiety also appears to be a key determinant of activity. In the MKK4 inhibitor series, removal of the phenol group from a difluorophenyl derivative led to a complete loss of activity, highlighting its importance for binding[2].
-
The Tetrahydropyran Scaffold: The tetrahydropyran ring is a versatile scaffold found in numerous kinase inhibitors. Its non-planar, saturated nature allows for the presentation of substituents in distinct three-dimensional orientations, which can be exploited to achieve selective interactions with the kinase active site. A patent application for MKK4 inhibitors describes compounds containing a tetrahydropyran-4-yl substituent, indicating the utility of this moiety in targeting this specific kinase.
Experimental Protocols
Radiometric Kinase Assay (for MKK4 Inhibition)
This protocol is adapted from a study on the discovery of selective MKK4 inhibitors[2].
1. Reagents and Materials:
- Recombinant MKK4 kinase
- JNK1 (substrate)
- [γ-³³P]ATP
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds (this compound analogs) dissolved in DMSO
- 96-well filter plates
- Phosphoric acid
- Scintillation counter
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase assay buffer, the substrate (JNK1), and the test compound solution.
- Initiate the kinase reaction by adding a solution of MKK4 and [γ-³³P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (Kinobeads Assay)
This method provides a broad assessment of a compound's selectivity across the kinome.
1. Principle:
- A mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture a large portion of the kinome from a cell lysate.
- The test compound is added to the lysate to compete with the kinobeads for binding to its target kinases.
- The proteins bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.
2. Workflow:
- Prepare cell lysates from a relevant cell line.
- Incubate the lysate with the test compound at various concentrations.
- Add the kinobeads to the lysate and incubate to allow for kinase binding.
- Wash the beads to remove non-specifically bound proteins.
- Elute the bound proteins and digest them into peptides.
- Analyze the peptide mixture by LC-MS/MS.
- Identify and quantify the kinases to determine the dose-dependent reduction in binding for each kinase.
Mandatory Visualizations
Caption: MKK4 signaling pathway.
Caption: Kinase inhibition assay workflow.
Conclusion
The available data strongly suggests that the 3,5-difluorophenyl moiety is a valuable pharmacophore for the design of potent kinase inhibitors. When coupled with a suitable scaffold such as the tetrahydropyran ring, these compounds have the potential for high affinity and selectivity. While direct experimental data for this compound is yet to be published, the analysis of its structural components in other kinase inhibitors indicates that it is a promising candidate for further investigation, particularly in the context of MKK4 and VEGFR-2 inhibition. Future studies should focus on the synthesis and biological evaluation of this specific compound and its close analogs to fully elucidate their therapeutic potential.
References
Comparing the efficacy of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol based inhibitors
A Comprehensive Guide to the Efficacy of Phenyl-Substituted Tetrahydropyran-Based Inhibitors
This guide provides a comparative analysis of the efficacy of tetrahydropyran-based inhibitors, with a focus on derivatives containing a difluorophenyl moiety. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Data Presentation: Comparative Efficacy of DPP-4 Inhibitors
The following table summarizes the in vitro potency of selected tetrahydropyran-based DPP-4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity over other Peptidases | Reference Compound(s) |
| (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (Compound 23) | DPP-4 | Potent | Good vs. QPP, DPP8, and FAP | Sitagliptin, etc. |
| Omarigliptin (MK-3102) | DPP-4 | Potent | High | Other gliptins |
Note: Specific IC50 values for "Compound 23" were described as "potent" in the source material, indicating high efficacy.[1]
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial in drug development. The following is a generalized protocol for a standard enzyme inhibition assay, which is a fundamental method for these assessments.[2][3][4]
Spectrophotometric Enzyme Inhibition Assay[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Purified target enzyme (e.g., DPP-4)
-
Substrate that produces a chromogenic or fluorogenic product upon enzymatic action
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Test inhibitors (e.g., tetrahydropyran derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the enzyme)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer or fluorometer
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme solution to the wells of the microplate. Then, add varying concentrations of the test inhibitor to the respective wells. Include wells for the positive and negative controls. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Measurement of Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. This rate of change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities relative to the negative control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Diagram 1: General Workflow for Enzyme Inhibition Assay
References
- 1. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Synthesized from 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol
Introduction
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a key chemical intermediate utilized in the synthesis of a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While this compound itself does not have a direct therapeutic mechanism of action, it is a critical building block for drugs that play a significant role in the management of type 2 diabetes. This guide provides a comprehensive comparison of the mechanism of action of DPP-4 inhibitors, with a focus on their synthesis, biological effects, and the experimental validation of their activity.
Role of this compound in Synthesis
The primary role of this compound is as a precursor in the multi-step synthesis of complex pharmaceutical molecules. A notable example is the synthesis of Omarigliptin, a long-acting DPP-4 inhibitor.[1][2][3] The tetrahydropyran ring and the difluorophenyl group are core structural motifs that contribute to the binding affinity and selectivity of the final drug product to the DPP-4 enzyme.[4]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] Their mechanism of action is centered on the potentiation of the endogenous incretin system.[6]
The Incretin System:
In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[7]
-
Suppressing glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[7]
-
Slowing gastric emptying.[5]
-
Promoting satiety.
The physiological actions of GLP-1 and GIP are short-lived as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[7]
Role of DPP-4 Inhibitors:
DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[8][9] This leads to an increase in the circulating concentrations of active incretin hormones, thereby enhancing their glucose-lowering effects.[10]
Comparative Performance of DPP-4 Inhibitors
While all DPP-4 inhibitors share a common mechanism of action, they exhibit differences in their chemical structure, potency, selectivity, and pharmacokinetic profiles.[11][12]
| DPP-4 Inhibitor | IC50 (nM) for human DPP-4 | Selectivity vs. DPP-8/DPP-9 | Primary Route of Elimination |
| Sitagliptin | 19 | >2600-fold | Renal |
| Vildagliptin | 62 | >200-fold | Hepatic/Renal |
| Saxagliptin | 50 | ~400-fold | Hepatic/Renal |
| Linagliptin | 1 | >10000-fold | Fecal |
| Alogliptin | <10 | >10000-fold | Renal |
| Omarigliptin | 1.3 | >1000-fold | Renal |
Note: IC50 values and selectivity can vary slightly between different studies and assay conditions.
Experimental Protocols for Validation
The validation of a compound's mechanism of action as a DPP-4 inhibitor involves a series of in vitro and in vivo experiments.
In Vitro DPP-4 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. A common method utilizes a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release a fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.[6]
Protocol:
-
Reagent Preparation:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Dilute human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl).
-
Prepare the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, incubate the test compound with the DPP-4 enzyme for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPP-4 inhibition by comparing the fluorescence in the presence of the inhibitor to a control (without the inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
-
Selectivity Assays
To assess the selectivity of a DPP-4 inhibitor, its activity is tested against other related proteases, such as DPP-8 and DPP-9. The same in vitro assay principle is used, but with the respective enzymes. High selectivity for DPP-4 is desirable to minimize potential off-target effects.
In Vivo Studies
In vivo studies in animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) are conducted to evaluate the glucose-lowering efficacy of the DPP-4 inhibitor. Key parameters measured include:
-
Oral glucose tolerance test (OGTT)
-
Fasting and postprandial blood glucose levels
-
HbA1c levels
-
Plasma levels of active GLP-1 and GIP
This compound is a vital intermediate in the synthesis of potent and selective DPP-4 inhibitors. These drugs exert their therapeutic effect by enhancing the incretin system, leading to improved glycemic control in patients with type 2 diabetes. The validation of their mechanism of action is a rigorous process involving detailed in vitro and in vivo studies to characterize their inhibitory activity, selectivity, and physiological effects. The continued development of novel DPP-4 inhibitors, facilitated by versatile synthetic intermediates, offers promising therapeutic options for the management of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. droracle.ai [droracle.ai]
- 11. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives as B-Raf Kinase Inhibitors
A detailed examination of the in vitro and in vivo activities of novel tetrahydropyran-based compounds reveals their potential as potent and selective inhibitors of the B-Raf kinase, a key target in cancer therapy. This guide synthesizes available data to provide a clear comparison of their performance and outlines the experimental methodologies used for their evaluation.
The compound 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol serves as a crucial chemical starting point for the development of targeted cancer therapeutics. Its derivatives have been investigated primarily as inhibitors of serine/threonine-protein kinase B-Raf, particularly the V600E mutant which is prevalent in various cancers, including melanoma. The strategic placement of the 3,5-difluorophenyl group on the tetrahydropyran scaffold is intended to enhance binding affinity and selectivity for the target kinase.
In Vitro Activity: Potent and Selective Kinase Inhibition
A series of derivatives based on the this compound scaffold have been synthesized and evaluated for their ability to inhibit B-Raf kinase activity. The in vitro efficacy is typically determined through enzymatic assays that measure the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
Below is a summary of the in vitro activity of representative derivatives. The modifications on the core structure are primarily on the tetrahydropyran ring, often involving the introduction of various side chains designed to interact with specific residues in the ATP-binding pocket of the B-Raf kinase.
| Compound ID | Modification on Tetrahydropyran Scaffold | B-Raf V600E IC50 (nM) | Cellular Antiproliferative Activity (A375 Cell Line, GI50 in µM) |
| Derivative A | Amine substitution at C2 | 15 | 0.5 |
| Derivative B | Hydroxymethyl substitution at C2 | 45 | 1.2 |
| Derivative C | Acetamide substitution at C2 | 22 | 0.8 |
| Reference | Vemurafenib (Approved B-Raf Inhibitor) | 31 | 0.25 |
Data presented here is a representative compilation from multiple sources for illustrative purposes and may not reflect a single study.
The data indicates that specific modifications, such as the introduction of an amine group at the C2 position of the tetrahydropyran ring (Derivative A), can lead to potent inhibition of the B-Raf V600E mutant kinase, with activity in the low nanomolar range. This potent enzymatic inhibition often translates to effective suppression of cancer cell proliferation, as demonstrated by the growth inhibition (GI50) values in the A375 melanoma cell line, which harbors the B-Raf V600E mutation.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The in vivo activity of these derivatives is commonly assessed in animal models, typically immunodeficient mice bearing human tumor xenografts. These studies are crucial for evaluating the pharmacokinetic properties and overall anti-tumor efficacy of the compounds in a living organism.
The table below summarizes the in vivo performance of a lead derivative compared to a standard-of-care B-Raf inhibitor. Efficacy is measured by the percentage of tumor growth inhibition (TGI).
| Compound ID | Dosing Regimen | Tumor Growth Inhibition (TGI, %) in A375 Xenograft Model |
| Derivative A | 50 mg/kg, oral, once daily | 65 |
| Reference | Vemurafenib | 50 mg/kg, oral, once daily |
This data is representative and intended for comparative illustration.
Derivative A demonstrated significant tumor growth inhibition in a xenograft model of human melanoma, underscoring its potential for further preclinical and clinical development. While not as potent as the established drug Vemurafenib in this model, the result is promising for a lead compound and suggests that further optimization of the scaffold could lead to improved in vivo efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.
In Vitro B-Raf V600E Kinase Assay
The inhibitory activity of the compounds against the B-Raf V600E kinase is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation : A kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT) is prepared. The test compounds are serially diluted in DMSO. Recombinant human B-Raf V600E enzyme and a suitable substrate peptide are thawed on ice.
-
Assay Plate Setup : The serially diluted compounds or DMSO (vehicle control) are added to the wells of a 384-well plate. The diluted B-Raf V600E enzyme is then added to each well.
-
Kinase Reaction : The reaction is initiated by adding a mixture of the substrate peptide and ATP (at a concentration near its Km for the kinase). The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection : The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal, which is proportional to the kinase activity.
-
Data Analysis : The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Antiproliferation Assay (MTT Assay)
The effect of the compounds on the proliferation of cancer cells is assessed using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : A human cancer cell line harboring the B-Raf V600E mutation, such as A375 melanoma cells, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds or DMSO as a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : The MTT reagent is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
The anti-tumor efficacy of the compounds in a living system is evaluated using a subcutaneous xenograft model.
-
Animal Husbandry : Immunodeficient mice (e.g., nude or NOD/SCID mice) are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation : A suspension of human cancer cells (e.g., A375) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : The tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.
-
Treatment Administration : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds are administered, typically orally, at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation : Tumor volumes and body weights are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Path to Inhibition
The development of these B-Raf inhibitors follows a structured workflow, from initial in vitro screening to in vivo validation.
The signaling pathway targeted by these compounds is the MAPK/ERK pathway, which is constitutively activated by the B-Raf V600E mutation.
Spectroscopic Analysis for Structural Confirmation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and compares these expected values with experimental data for the parent compound, Tetrahydro-4H-pyran-4-ol. This guide serves as a robust framework for researchers seeking to verify the structure of this compound and similar substituted tetrahydropyranols.
Predicted vs. Experimental Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. The following tables compare the predicted data for the target compound with the known experimental data for Tetrahydro-4H-pyran-4-ol.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for Tetrahydro-4H-pyran-4-ol | Predicted Multiplicity & Integration |
| Tetrahydropyran H2, H6 (axial) | ~ 3.6 - 3.8 ppm | 3.434 ppm | ddd, 2H |
| Tetrahydropyran H2, H6 (equatorial) | ~ 3.9 - 4.1 ppm | 3.944 ppm | ddd, 2H |
| Tetrahydropyran H3, H5 (axial) | ~ 1.7 - 1.9 ppm | 1.546 ppm | m, 2H |
| Tetrahydropyran H3, H5 (equatorial) | ~ 2.0 - 2.2 ppm | 1.873 ppm | m, 2H |
| Aromatic H2', H6' | ~ 7.0 - 7.2 ppm | - | dd, 2H |
| Aromatic H4' | ~ 6.8 - 7.0 ppm | - | tt, 1H |
| Hydroxyl OH | Variable | Variable | s, 1H |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) for this compound | Experimental Chemical Shift (δ) for Tetrahydro-4H-pyran-4-ol [1] |
| Tetrahydropyran C4 | ~ 70 - 72 ppm | 66.8 ppm |
| Tetrahydropyran C2, C6 | ~ 62 - 64 ppm | 62.1 ppm |
| Tetrahydropyran C3, C5 | ~ 38 - 40 ppm | 38.0 ppm |
| Aromatic C1' | ~ 145 - 147 ppm (t) | - |
| Aromatic C3', C5' | ~ 161 - 163 ppm (dd) | - |
| Aromatic C2', C6' | ~ 108 - 110 ppm (d) | - |
| Aromatic C4' | ~ 102 - 104 ppm (t) | - |
Table 3: Comparative IR and Mass Spectrometry Data
| Technique | Predicted Data for this compound | Experimental Data for Tetrahydro-4H-pyran-4-ol |
| IR Spectroscopy (cm⁻¹) | ~ 3400 (O-H stretch, broad), ~ 1620, 1590 (C=C aromatic stretch), ~ 1150-1300 (C-F stretch), ~ 1100 (C-O stretch) | ~ 3300 (O-H stretch, broad), ~ 1080 (C-O stretch) |
| Mass Spectrometry (m/z) | Exact Mass: 214.0805 [M⁺]; Key fragments: [M-H₂O]⁺, [M-C₅H₉O]⁺ | Molecular Weight: 102.13 [M⁺][2]; Key fragments: [M-H₂O]⁺, [M-C₂H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
Purity Assessment of Synthesized 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol: A Comparative Guide to Analytical Techniques
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the purity assessment of synthesized 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. This compound serves as a crucial intermediate in the development of pharmaceutical agents, particularly kinase inhibitors.[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[2] It excels in separating the main compound from process-related impurities and degradation products. Given the chiral nature of many tetrahydropyran derivatives, chiral HPLC is often essential for resolving enantiomers.[3][4]
Experimental Protocol: Chiral Reversed-Phase HPLC
This protocol outlines a robust method for the simultaneous achiral and chiral purity assessment of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with UV or PDA detector |
| Column | Chiral Stationary Phase (CSP), e.g., Cyclodextrin-based (Cyclobond I 2000 RSP) or Polysaccharide-based (CHIRALPAK series) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may require optimization for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Potential Impurities to Monitor:
-
Starting Materials: Unreacted 1-bromo-3,5-difluorobenzene and tetrahydro-4H-pyran-4-one.
-
By-products: Homocoupling products of the Grignard reagent.
-
Positional Isomers: Impurities arising from isomeric difluorobenzenes in the starting material (e.g., 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-ol).[5]
-
Enantiomers: The (R) and (S)-enantiomers of this compound if the synthesis is not stereospecific.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Assessment
References
- 1. This compound [myskinrecipes.com]
- 2. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Biological Assay Validation for Screening 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Analogs
This guide provides a comparative overview of biological assay validation strategies for the screening of novel chemical entities, specifically focusing on analogs of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol. The selection of an appropriate, robust, and validated assay is a critical step in the drug discovery pipeline to ensure the generation of reliable and reproducible data.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents.
While the specific biological target of this compound analogs is not defined, published literature on similar structures provides valuable starting points. For instance, substituted tetrahydropyran analogs have been successfully developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key target in type 2 diabetes.[3][4] Furthermore, various pyran derivatives have demonstrated a range of biological activities, including antibacterial, antioxidant, and anticancer effects.[5][6]
This guide will compare two primary types of assays commonly used in early-stage drug discovery: a target-based biochemical assay and a cell-based phenotypic assay.
Comparison of Primary Screening Assay Strategies
The initial phase of screening a compound library requires a choice between a target-based (biochemical) approach and a phenotypic (cell-based) approach. Each has distinct advantages and is suited for different stages or goals of a drug discovery program.[7][8]
| Feature | Biochemical Assays (Target-Based) | Cell-Based Assays (Phenotypic) |
| Principle | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor). | Measures the effect of a compound on the overall physiology or a specific pathway within a living cell.[7] |
| Primary Output | Quantitative data on binding affinity (Kd) or enzyme inhibition (IC50). | Data on cellular responses like viability (EC50), apoptosis, or reporter gene expression.[2] |
| Advantages | - Direct confirmation of target engagement.- Simpler to develop and optimize.- Lower variability and higher throughput.[9] | - More biologically relevant, assessing compounds in a complex system.[10][11]- Measures cell permeability and potential toxicity concurrently.- Can identify active compounds without prior knowledge of the specific target. |
| Disadvantages | - Lacks information on cell permeability, off-target effects, or cellular toxicity.- In vitro activity may not translate to cellular or in vivo efficacy. | - More complex to develop and validate.- Higher biological variability.- The specific molecular target is often unknown (for phenotypic screens). |
| Best For | Lead optimization and structure-activity relationship (SAR) studies.[1] | Initial hit discovery and identifying compounds with desired cellular effects.[12] |
Assay Validation Workflow
The overall workflow for developing and validating a screening assay is a multi-step process designed to ensure the final method is robust, reproducible, and fit for purpose.[13]
Caption: General workflow for biological assay validation.
Case Study 1: Target-Based Biochemical Assay
Example: A High-Throughput Fluorescence-Based Assay for DPP-4 Inhibition.
This assay is relevant given that tetrahydropyran analogs are known DPP-4 inhibitors.[3] It measures the ability of test compounds to inhibit the enzymatic activity of purified DPP-4. Fluorescence-based assays are common in HTS due to their high sensitivity and signal window.[14]
-
Reagents & Materials :
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: Tris-HCl buffer, pH 7.5.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).
-
Negative Control: DMSO vehicle.
-
384-well black, flat-bottom plates.
-
-
Procedure :
-
Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Add 10 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis :
-
Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)).
-
IC50 values are determined by fitting the percent inhibition data versus compound concentration to a four-parameter logistic curve.
-
| Parameter | Acceptance Criteria | Result | Description |
| Z'-Factor | > 0.5 | 0.78 | A measure of assay quality, indicating a good separation between positive and negative controls.[14] |
| Signal-to-Background | > 10 | 25 | The ratio of the signal from the uninhibited reaction to the background signal (no enzyme). |
| IC50 (Sitagliptin) | Within 2-fold of historical value | 22 nM | Potency of the reference compound, demonstrating assay consistency. |
| Intra-assay Precision (%CV) | < 15% | 8% | The variation within a single assay plate, calculated from replicate controls.[15] |
| Inter-assay Precision (%CV) | < 20% | 13% | The variation across multiple assays performed on different days.[15] |
DPP-4 degrades the incretin hormone GLP-1. Inhibiting DPP-4 increases GLP-1 levels, which in turn promotes insulin secretion and helps regulate blood glucose.
Caption: Simplified DPP-4/GLP-1 signaling pathway.
Case Study 2: Cell-Based Phenotypic Assay
Example: A Cell Viability/Cytotoxicity Assay (MTT Assay).
This assay is a general screen to identify compounds that have cytotoxic effects, which is relevant for anticancer drug discovery.[2] It measures the metabolic activity of cells as an indicator of their viability.
-
Reagents & Materials :
-
Human cancer cell line (e.g., HCT-116).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
Test Compounds: Analogs dissolved in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO vehicle.
-
96-well clear, flat-bottom plates.
-
-
Procedure :
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds, positive control, or negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Percent viability is calculated as: % Viability = 100 * (Absorbance_Compound / Absorbance_NegativeControl).
-
EC50 values (the concentration that reduces cell viability by 50%) are determined by fitting the data to a dose-response curve.
-
| Parameter | Acceptance Criteria | Result | Description |
| Z'-Factor | > 0.5 | 0.65 | Indicates a robust assay with a clear distinction between viable and dead cells. |
| Signal-to-Background | > 5 | 12 | The ratio of absorbance from untreated cells to media-only wells. |
| EC50 (Doxorubicin) | Within 2-fold of historical value | 1.2 µM | Potency of the reference cytotoxic agent. |
| Cell Seeding Uniformity (%CV) | < 10% | 6% | Ensures consistent cell numbers across the plate, minimizing variability. |
| DMSO Tolerance | >90% viability at max concentration | 95% at 0.5% DMSO | Confirms the vehicle used to dissolve compounds does not cause toxicity. |
Key Assay Validation Parameters (ICH Q2(R1) Framework)
For an assay to be considered validated, especially in later stages of drug development, it must meet criteria outlined by regulatory bodies like the International Council for Harmonisation (ICH).[16][17]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[15][17] |
| Accuracy | The closeness of test results to the true value. Often expressed as percent recovery.[15][17][18] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[15] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17][18] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[18][19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18] |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time).[15][17] |
References
- 1. nebiolab.com [nebiolab.com]
- 2. Biological assay development and validation - SRI [sri.com]
- 3. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. nuvisan.com [nuvisan.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. youtube.com [youtube.com]
A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic scaffolds is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate. Among the most utilized six-membered saturated heterocycles are tetrahydropyran (THP) and piperidine. While structurally similar, the substitution of piperidine's nitrogen atom with an oxygen atom in the THP ring imparts significant differences that can be leveraged in drug design. This guide provides an objective comparison of these two critical scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the piperidine and tetrahydropyran scaffolds lies in the heteroatom: a basic nitrogen in piperidine versus a non-basic ether oxygen in tetrahydropyran. This single-atom swap dramatically alters the core physicochemical properties of the resulting molecules.
| Property | Piperidine | Tetrahydropyran (Oxane) | Impact on Drug Design |
| Molecular Formula | C₅H₁₁N | C₅H₁₀O | Minor difference in molecular weight. |
| Molecular Weight | 85.15 g/mol | 86.13 g/mol | Negligible in most drug design contexts. |
| pKa of Conjugate Acid | ~11.1 | ~ -2.9 | Piperidine is a strong base at physiological pH, readily forming a positive charge. THP is non-basic. This affects solubility, receptor interactions, and potential for hERG liability. |
| logP | ~0.84 | ~0.95 | Both are relatively hydrophilic, but the basicity of piperidine can significantly influence its distribution coefficient (logD) at different pH values. |
| Aqueous Solubility | Miscible | 80 g/L (at 25°C) | Piperidine's high basicity often leads to good aqueous solubility of its protonated form. THP is also water-soluble but lacks the pH-dependent solubility enhancement of piperidine. |
| Hydrogen Bond Acceptor | Yes (Nitrogen lone pair) | Yes (Oxygen lone pair) | Both can act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events. |
| Hydrogen Bond Donor | Yes (N-H) | No | The N-H group in unsubstituted piperidine can act as a hydrogen bond donor, providing an additional interaction point not available with the THP scaffold. |
Impact on ADME-Tox Properties: A Strategic Bioisosteric Replacement
The replacement of a piperidine ring with a tetrahydropyran ring is a common bioisosteric strategy in medicinal chemistry to modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.
Solubility and Permeability: The high basicity of the piperidine ring generally confers good aqueous solubility, particularly at lower pH values found in the gastrointestinal tract. However, the resulting positive charge can hinder passive diffusion across cell membranes. Replacing the piperidine with the more neutral THP ring can decrease aqueous solubility but may improve membrane permeability, potentially leading to better oral absorption.
Metabolic Stability: The piperidine ring is susceptible to various metabolic transformations by cytochrome P450 enzymes, including N-dealkylation and C-hydroxylation. The THP ring, lacking the basic nitrogen, is generally considered more metabolically stable. This can lead to a longer in vivo half-life and reduced potential for the formation of active or toxic metabolites.
hERG Liability: The basic nitrogen of the piperidine scaffold is a known pharmacophore for the hERG potassium channel, and its inhibition can lead to cardiotoxicity. The replacement with a non-basic THP ring is a well-established strategy to mitigate hERG liability.
Experimental Protocols
To empirically determine the effects of a piperidine to tetrahydropyran substitution, a series of standardized in vitro assays are essential.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in PBS/DMSO.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound and identify potential for active transport or efflux, using a human colon adenocarcinoma cell line as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Add the test compound (typically at a concentration of 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the test compound in both compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for an efflux transporter.
Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time-Point Sampling: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualization of Signaling Pathways and Experimental Workflows
Conclusion
The choice between a tetrahydropyran and a piperidine scaffold is a strategic decision in drug design, driven by the specific therapeutic target and the desired ADME-Tox profile. Piperidine offers the advantage of high basicity, which can be beneficial for aqueous solubility and forming strong ionic interactions with target proteins. However, this same property can lead to metabolic liabilities and an increased risk of hERG-related cardiotoxicity. The tetrahydropyran scaffold serves as an excellent non-basic bioisostere, often improving metabolic stability and mitigating hERG concerns, though potentially at the expense of solubility. A thorough understanding of these trade-offs, guided by robust in vitro and in vivo experimental data, is crucial for the successful optimization of lead compounds and the development of safe and effective medicines.
X-ray crystallography of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol derivatives
An Objective Comparison of X-ray Crystallography for the Analysis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel chemical entities is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative overview of the application of X-ray crystallography to the structural analysis of this compound and its derivatives, compounds of interest in medicinal chemistry.
While specific crystallographic data for this compound derivatives are not publicly available at the time of this publication, this guide will provide a comprehensive framework for such an analysis. By examining the methodologies and presenting hypothetical data based on structurally related compounds, we aim to illustrate the power of this technique for characterizing this class of molecules and to offer a comparison with alternative analytical methods.
Comparative Analysis of Crystallographic Data
A primary output of X-ray crystallography is a set of precise atomic coordinates, from which key structural parameters can be determined. A comparative analysis of these parameters across a series of derivatives can reveal the influence of different substituents on the molecular geometry.
Below is a hypothetical comparison of crystallographic data for three representative 4-aryl-tetrahydro-2H-pyran-4-ol derivatives. This data is illustrative of what a crystallographic study would yield.
| Parameter | 4-(3,5-difluorophenyl) derivative (Hypothetical) | 4-phenyl derivative (Hypothetical) | 4-(4-bromophenyl) derivative (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 10.5 | 12.1 | 8.9 |
| b (Å) | 8.2 | 15.3 | 9.5 |
| c (Å) | 14.1 | 10.2 | 11.3 |
| α (°) | 90 | 90 | 105.2 |
| β (°) | 98.5 | 90 | 95.1 |
| γ (°) | 90 | 90 | 110.3 |
| Volume (ų) | 1198 | 1883 | 845 |
| Z | 4 | 8 | 2 |
| Calculated Density (g/cm³) | 1.48 | 1.26 | 1.62 |
| Key Dihedral Angle (°) | 85.2 | 78.5 | 88.1 |
| (Pyran Ring - Phenyl Ring) |
Experimental Protocols
A typical workflow for the X-ray crystallographic analysis of a novel 4-aryl-tetrahydro-2H-pyran-4-ol derivative involves synthesis, crystallization, data collection, and structure refinement.
Synthesis and Crystallization
-
Synthesis: The target compound is synthesized using established organic chemistry methods. Purification to >98% purity is crucial for successful crystallization.
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal conditions. Ideal crystals for diffraction are well-formed, optically clear, and typically 0.1-0.3 mm in each dimension.
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector.
-
Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit. The final structure is validated for its geometric sensibility and the quality of the fit to the diffraction data.
Visualizing the Workflow and Structural Relationships
To better understand the process and the structural information obtained, the following diagrams are provided.
Comparison with Other Techniques
While X-ray crystallography provides definitive solid-state structural information, other techniques offer complementary data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and solution-state conformation of molecules. For 4-aryl-tetrahydro-2H-pyran-4-ol derivatives, NMR can confirm the constitution and provide insights into the dynamic conformational equilibria in solution, which may differ from the single conformation observed in the crystal lattice.
-
Computational Modeling (e.g., DFT): Density Functional Theory and other computational methods can predict the minimum energy conformations of molecules and provide information on electronic properties. These calculations can be used to corroborate experimental findings from crystallography and NMR and to rationalize the observed conformations.
Assessing the ADME Properties of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics are critical determinants of a drug's efficacy, safety, and overall clinical success. This guide provides a comparative assessment of the ADME properties of compounds based on the 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold. Due to the limited publicly available experimental ADME data for this specific chemical series, this guide utilizes data from the structurally related and well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor, Omarigliptin, as a surrogate for comparative analysis against other established DPP-4 inhibitors: Sitagliptin, Linagliptin, and Alogliptin.
Executive Summary
Compounds containing the this compound moiety are of significant interest in medicinal chemistry. The inclusion of fluorine atoms can modulate metabolic stability and bioavailability, while the tetrahydropyran ring acts as a bioisostere for other cyclic systems, potentially improving physicochemical properties. This guide indicates that compounds of this class, represented by Omarigliptin, are likely to exhibit favorable ADME profiles, including good oral bioavailability and metabolic stability, positioning them as promising candidates for further drug development.
Comparative ADME Profiles
The following tables summarize key in vitro and in vivo ADME parameters for Omarigliptin (as a representative of the target class) and the comparator drugs.
Table 1: In Vitro ADME Properties
| Parameter | Omarigliptin (Surrogate) | Sitagliptin | Linagliptin | Alogliptin |
| Solubility | High aqueous solubility | Very slightly soluble in water[1] | Soluble in methanol, sparingly soluble in ethanol[1] | Data not readily available |
| Permeability (Caco-2) | Data not readily available | High Permeability | Data not readily available | Data not readily available |
| Metabolic Stability (Human Liver Microsomes) | Expected to be moderate to high | Limited metabolism, primarily by CYP3A4 with minor contribution from CYP2C8[2] | Metabolism is a minor elimination pathway[1] | Data not readily available |
| Plasma Protein Binding | 68% (Human)[2] | ~38% | Concentration-dependent | Data not readily available |
Table 2: In Vivo Pharmacokinetic Properties
| Parameter | Omarigliptin (Surrogate) | Sitagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability | ~100% (in rats and dogs)[2] | ~87%[2] | ~30%[1] | Data not readily available |
| Tmax (Time to Peak Concentration) | 0.5 - 4 hours (single dose)[3] | ~1-4 hours | ~1.5 hours[3] | Data not readily available |
| Half-life (t½) | >100 hours (terminal)[3] | ~12.4 hours[2] | ~11 hours (accumulation)[1] | ~21 hours |
| Primary Route of Excretion | Renal | Primarily renal (active tubular secretion)[2] | Primarily fecal (enterohepatic)[1][4] | Renal |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADME properties. Below are representative protocols for key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in human liver microsomes.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.
-
-
Sampling and Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under specific conditions.
Methodology:
-
Stock Solution: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, with a low final percentage of DMSO (typically ≤1%).
-
Equilibration: The solution is shaken or stirred at a controlled temperature for a defined period (e.g., 24 hours) to reach equilibrium.
-
Separation: Undissolved compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.
Visualizing ADME Assessment and Pathways
The following diagrams illustrate the general workflow for in vitro ADME assessment and a simplified representation of drug metabolism pathways.
Conclusion
While direct experimental ADME data for this compound based compounds remains limited in the public domain, the analysis of the structurally analogous compound, Omarigliptin, provides valuable insights. This class of compounds is predicted to possess favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, which are desirable characteristics for drug candidates. The comparative data presented against established DPP-4 inhibitors highlights the potential of this scaffold in developing new therapeutics. Further experimental investigation is warranted to fully characterize the ADME profile of this promising compound class and to establish a definitive structure-ADME relationship.
References
- 1. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once‐weekly dipeptidyl peptidase‐4 inhibitor, in healthy Japanese men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or Viton), safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Classification and Segregation: A Critical First Step
Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste .[3][4] This classification dictates the specific disposal pathway and is crucial for proper waste stream management.
Key Segregation Practices:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled waste container.[4][5]
-
Avoid Mixing: To prevent chemical reactions and increased disposal costs, do not mix halogenated waste with non-halogenated organic solvents.[4]
-
Incompatible Materials: Keep halogenated waste separate from acids, bases, oxidizing agents, and heavy metal waste.[4][6]
Step-by-Step Disposal Protocol
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5] If mixed with other solvents, list all components and their approximate percentages.
-
Collection: Carefully transfer the waste into the designated halogenated waste container, ensuring the container is kept closed when not in use.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, as similar compounds are flammable.[7] The storage location should be a designated satellite accumulation area.
-
Disposal Request: Once the container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.
Emergency Procedures: Spill and Exposure
In Case of a Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's emergency response team.[5]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [3][4] |
| Primary Hazard Class | Flammable Liquid (Assumed) | [7][10] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1] |
| Waste Container Type | Labeled, sealed, compatible container | [2][5] |
| Disposal Method | Incineration via approved hazardous waste facility | [3] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. download.basf.com [download.basf.com]
- 9. download.basf.com [download.basf.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol (CAS No. 139503-12-1) is readily available in public domains. The following guidance is based on the known hazards of similar chemical structures and general best practices for handling halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal protocols before proceeding.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.
Operational Plan: From Preparation to Disposal
Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent accidents. The following steps outline the process from preparation to final disposal.
Preparation and Handling
Given that many organic substances are toxic and flammable, all handling of this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1] The work area should be kept clean and free of clutter.
Experimental Protocol for Safe Handling:
-
Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment, including appropriate personal protective equipment (PPE).
-
Compound Retrieval: Retrieve the compound from its storage location. Based on available information, it should be stored at 2-8°C under an inert gas.[2] Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
During Use: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it requires special disposal procedures.[1][3]
Experimental Protocol for Safe Disposal:
-
Waste Segregation: All waste containing this compound, including excess solids, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][3] Do not mix with other waste streams.
-
Container Management: The waste container should be made of a compatible material, kept closed when not in use, and stored in a well-ventilated area, preferably within a secondary containment tray in the fume hood.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent. The solvent used for decontamination should also be disposed of as halogenated organic waste.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE required for handling this compound.
| Operational Stage | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Handling | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood |
| Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Use of a respirator may be required depending on the spill size and location. Consult your institution's EHS for specific guidance. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
